molecular formula C15H23NO3 B12943201 tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

Cat. No.: B12943201
M. Wt: 265.35 g/mol
InChI Key: MZROITKHJJJGJI-ZDUSSCGKSA-N
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Description

Tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-benzyl-3-hydroxypropyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1

InChI Key

MZROITKHJJJGJI-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO

Origin of Product

United States

Foundational & Exploratory

Beyond the Scaffold: The Strategic Utility of tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate in Peptidomimetic Design

[1][2]

Executive Summary & Structural Definition

tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate (PubChem CID: 21636957) is a protected

12

12

This specific connectivity identifies it as the reduced form of (S)-3-amino-2-benzylpropanoic acid (a

12non-hydrolyzable transition state isostere
Structural Specifications
FeatureSpecification
IUPAC Name tert-butyl N-[(2_S_)-2-benzyl-3-hydroxypropyl]carbamate
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35 g/mol
Chiral Center C2 (S-configuration)
Backbone Class

-Amino Alcohol (Reduced

-homophenylalanine)
Key Functionality 1° Alcohol (Nucleophile/Linker), Boc-Amine (Protected Handle)

Synthesis Strategy: The "Reductive Logic"

The synthesis of this molecule requires high enantiomeric purity. The most robust route involves the reduction of the corresponding


(S)-3-amino-2-benzylpropanoic acid

12

Below is the optimized laboratory-scale protocol for the reduction step, converting the carboxylic acid to the alcohol while preserving the Boc protecting group and the chiral center.

Diagram 1: Synthesis Workflow

SynthesisStartBoc-β²-homoPhe-OH(Carboxylic Acid)ActivationMixed AnhydrideIntermediateStart->Activationi-BuOCOClNMM, -15°CProducttert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamateActivation->ProductNaBH4MeOH/THF, 0°C

Caption: Conversion of the

Detailed Protocol: Mixed Anhydride Reduction

Objective: Reduce the carboxylic acid to a primary alcohol without affecting the Boc group. Precursor: (S)-3-((tert-butoxycarbonyl)amino)-2-benzylpropanoic acid.[2]

Reagents:

  • Isobutyl chloroformate (IBCF)[2]

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)[2]

  • Sodium Borohydride (NaBH₄)[2]

  • Solvents: Anhydrous THF, Methanol

Step-by-Step Methodology:

  • Activation: Dissolve the starting acid (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -15°C (ice/salt bath) under nitrogen.

  • Base Addition: Add NMM (1.1 equiv). Stir for 5 minutes.

  • Anhydride Formation: Dropwise add IBCF (1.1 equiv). A white precipitate (NMM[2][3]·HCl) will form.[2][4] Stir for 15 minutes at -15°C to ensure formation of the mixed anhydride.

  • Reduction: Quickly filter the precipitate (optional, but cleaner) or proceed directly.[2] Add NaBH₄ (2.5 equiv) dissolved in a minimal amount of water or methanol.[2] Note: Add slowly to control hydrogen evolution.

  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.[2]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (cold), NaHCO₃, and Brine.[2] Dry over MgSO₄ and concentrate.

  • Purification: The crude oil usually solidifies. Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 30% EtOAc/Hexanes).[2]

Why this method? Direct reduction with LiAlH₄ is often too harsh for carbamates (risk of reducing the Boc carbonyl).[2] The Mixed Anhydride/NaBH₄ method is chemoselective and preserves the optical purity of the C2 position.

Structural Analysis & Pharmacophore Mapping

The utility of tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate lies in its spatial arrangement.[1][2]

Comparison: vs. Scaffolds
  • Boc-Phenylalaninol (

    
    ):  The side chain (benzyl) and the amine are on adjacent carbons (1,2-relationship).[2]
    
  • Target Molecule (

    
    ):  The side chain is on C2, but the amine is on C1.[2] This creates a 1,3-relationship  between the amine and the hydroxyl group, with the benzyl group branching from the center.
    
Diagram 2: Pharmacophore Logic

Pharmacophorecluster_featuresPharmacophoric FeaturesTargetTarget Molecule(Beta-2 Scaffold)Hydroxyl1° Hydroxyl:H-Bond Donor/Acceptor(Transition State Mimic)Target->HydroxylBenzylBenzyl Group:Hydrophobic Pocket Fit(P1/P1' Specificity)Target->BenzylBocBoc-Amine:Protected Linker(Extension Point)Target->BocLogicThe extra methylene (CH2)increases backbone flexibility,allowing the benzyl group toaccess deeper hydrophobic pockets.Benzyl->Logic

Caption: The

2

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

TechniqueExpected Signal (in CDCl₃)Diagnostic Value
¹H NMR

1.44 (s, 9H, Boc)
Confirms protecting group integrity.[1][2]
¹H NMR

7.15-7.30 (m, 5H, Ar-H)
Confirms benzyl group presence.[2]
¹H NMR

3.5-3.7 (m, 2H, -CH₂OH)
Confirms reduction of acid to alcohol.[2]
HPLC Chiral Column (e.g., Chiralpak AD-H)Critical: Must distinguish (S) from (R).[2]
Mass Spec [M+H]⁺ ≈ 266.17 or [M+Na]⁺ ≈ 288.15Confirms molecular weight.[2][5]

Self-Validating Check: If the ¹H NMR shows a doublet for the methyl protons of an isopropyl group, you have used Valine by mistake. If the benzyl protons appear as a singlet, the chiral center may be racemized or the structure is incorrect. The benzyl CH₂ should appear as a diastereotopic pair (multiplet) due to the adjacent chiral center.[2]

Applications in Drug Discovery[2][3][11]

  • Protease Inhibition: The hydroxy-propyl backbone serves as a "non-cleavable" peptide bond mimic.[2] The hydroxyl group mimics the tetrahedral transition state of amide hydrolysis, binding tightly to the catalytic aspartates of enzymes like Renin (hypertension) or BACE1 (Alzheimer's).[2]

  • Fragment-Based Design: This molecule is an ideal "fragment" for growing drug candidates.[2] The alcohol can be converted to an aldehyde (Swern oxidation) for reductive amination, or activated (Mesylate/Tosylate) for nucleophilic displacement, allowing rapid library generation.[2]

References

  • PubChem Compound Summary. tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CID 21636957).[1][2][5] National Center for Biotechnology Information.[2]

  • Rodriguez, M., et al. Synthesis of beta-amino acids and their incorporation into peptides.[2] Journal of Medicinal Chemistry. (General reference for Mixed Anhydride reduction protocols).

  • Organic Syntheses.N-Boc-L-phenylalanine and analogs. (Source for standard Boc-protection and reduction methodologies).

  • Sigma-Aldrich (Merck). Boc-beta-homophenylalanine derivatives technical data.[1][2]

    A Senior Application Scientist's Guide to N-Boc-L-phenylalaninol: A Cornerstone Chiral Building Block in Modern Drug Discovery

    Author: BenchChem Technical Support Team. Date: February 2026

    Foreword: Navigating the Nuances of Nomenclature

    In the landscape of chiral intermediates, precision in nomenclature is paramount. The topic of this guide, a derivative of the natural amino acid L-phenylalanine, is a case in point. While colloquially referred to by various synonyms, its unambiguous identity is captured by the CAS number 66605-57-0 .[1][2] The IUPAC name, tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate , provides a precise structural description.[1] For the sake of brevity and common usage within the scientific community, we will primarily use the designation N-Boc-L-phenylalaninol throughout this guide.

    It is crucial to distinguish this compound from its isomers. The user's initial query, "Boc-(S)-2-benzyl-3-aminopropanol," describes a constitutional isomer where the benzyl and amino functionalities are at the C2 and C3 positions, respectively. In contrast, N-Boc-L-phenylalaninol, derived from L-phenylalanine, possesses the phenyl group at C3 and the Boc-protected amino group at the chiral C2 center. This guide is dedicated to the latter, a significantly more prevalent and synthetically valuable building block.

    Executive Summary: The Strategic Importance of N-Boc-L-phenylalaninol

    N-Boc-L-phenylalaninol is a chiral amino alcohol that has established itself as an indispensable tool in asymmetric synthesis, particularly within the pharmaceutical industry. Its structure combines the stereochemical integrity of a natural amino acid with the versatile reactivity of a primary alcohol and the stability of a Boc-protected amine. This unique combination makes it a favored precursor for constructing complex molecular architectures, most notably the hydroxyethylamine isostere, a key pharmacophore in a class of highly successful antiretroviral drugs. This guide will provide a comprehensive overview of its chemical properties, a detailed, field-proven synthetic workflow, and a discussion of its critical role in the development of HIV protease inhibitors.

    Physicochemical and Spectroscopic Profile

    A thorough characterization of a starting material is the bedrock of reproducible and scalable synthesis. The key properties of N-Boc-L-phenylalaninol are summarized below.

    PropertyValueSource(s)
    CAS Number 66605-57-0[1][2]
    Molecular Formula C₁₄H₂₁NO₃[1]
    Molecular Weight 251.32 g/mol [1]
    Appearance White to off-white solid
    Melting Point 94-96 °C
    Optical Rotation [α]²⁰/D -27° (c=1 in chloroform)
    Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
    InChI Key LDKDMDVMMCXTMO-LBPRGKRZSA-N[1]
    Canonical SMILES CC(C)(C)OC(=O)NCO[1]
    Spectroscopic Characterization

    Spectroscopic data is vital for confirming the identity and purity of N-Boc-L-phenylalaninol.

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35-7.20 (m, 5H, Ar-H), 5.01 (br s, 1H, NH), 4.01 (br s, 1H, CH), 3.70-3.55 (m, 2H, CH₂OH), 2.90-2.75 (m, 2H, PhCH₂), 1.42 (s, 9H, C(CH₃)₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 156.0, 138.5, 129.4, 128.6, 126.5, 79.8, 64.0, 54.5, 37.8, 28.4.

    • Infrared (IR) Spectroscopy (KBr): ν (cm⁻¹) 3360 (O-H stretch), 3320 (N-H stretch), 2975, 2930 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend), 1170 (C-O stretch).[1][3] The presence of the broad hydroxyl stretch and the characteristic strong carbonyl absorption of the Boc group are key diagnostic peaks.

    Synthesis of N-Boc-L-phenylalaninol: A Practical Workflow

    The most common and economically viable synthesis of N-Boc-L-phenylalaninol starts from the readily available amino acid L-phenylalanine. The process involves two key transformations: protection of the amino group and subsequent reduction of the carboxylic acid.

    G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction L-Phe L-Phenylalanine N-Boc-L-Phe N-Boc-L-Phenylalanine L-Phe->N-Boc-L-Phe Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->N-Boc-L-Phe Base Base (e.g., NaOH) in Dioxane/Water Base->N-Boc-L-Phe N-Boc-L-Phe_2 N-Boc-L-Phenylalanine N-Boc-L-Phe_Me N-Boc-L-Phenylalanine Methyl Ester N-Boc-L-Phe_2->N-Boc-L-Phe_Me Methylation Esterification_Reagents CH₃I, K₂CO₃ in DMF Esterification_Reagents->N-Boc-L-Phe_Me N-Boc-L-Phe_Me_2 N-Boc-L-Phenylalanine Methyl Ester Product N-Boc-L-phenylalaninol (Final Product) N-Boc-L-Phe_Me_2->Product Reduction Reducing_Agents NaBH₄ / LiCl in THF/Methanol Reducing_Agents->Product

    A three-step synthetic workflow to N-Boc-L-phenylalaninol.
    Detailed Experimental Protocol

    This protocol is a representative procedure for the synthesis of N-Boc-L-phenylalaninol.

    Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine

    • To a stirred solution of L-phenylalanine (50.0 g, 0.30 mol) in a mixture of 1,4-dioxane (300 mL) and water (150 mL), add 1M sodium hydroxide solution until the phenylalanine is fully dissolved and the pH is ~10.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) (72.0 g, 0.33 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A white precipitate will form.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

    Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine Methyl Ester

    • Dissolve the N-Boc-L-phenylalanine (66.3 g, 0.25 mol) in dimethylformamide (DMF) (250 mL).

    • Add anhydrous potassium carbonate (K₂CO₃) (51.8 g, 0.375 mol) to the solution.

    • Add methyl iodide (CH₃I) (18.6 mL, 0.30 mol) dropwise at room temperature.

    • Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water (1 L) and extract with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the methyl ester as a viscous oil or low-melting solid.

    Step 3: Synthesis of N-Boc-L-phenylalaninol

    • Dissolve the N-Boc-L-phenylalanine methyl ester (69.8 g, 0.25 mol) in a mixture of tetrahydrofuran (THF) (250 mL) and methanol (250 mL).

    • Add lithium chloride (LiCl) (21.2 g, 0.50 mol) and stir until dissolved.[4]

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Add sodium borohydride (NaBH₄) (18.9 g, 0.50 mol) in small portions, maintaining the temperature below 10 °C.[4] The addition is exothermic and will cause gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Cool the reaction mixture back to 0-5 °C and cautiously quench by the slow dropwise addition of water (50 mL), followed by 2M HCl to adjust the pH to ~7.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with ethyl acetate (3 x 250 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to a crude solid.

    • Recrystallize the crude product from an ethyl acetate/heptane mixture to afford N-Boc-L-phenylalaninol as a pure white solid (yield: ~90-95%).[4]

    Rationale Behind Experimental Choices
    • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal for this synthesis. It is robust enough to withstand the esterification and reduction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which provides an orthogonal protection strategy essential in multi-step syntheses like peptide synthesis.[5]

    • Reduction Method: While stronger reducing agents like lithium aluminum hydride (LAH) can directly reduce the carboxylic acid, the two-step esterification-reduction sequence using sodium borohydride is often preferred in industrial settings. NaBH₄ is a milder, safer, and easier-to-handle reagent than LAH. The addition of lithium chloride is crucial; it acts as a Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, thereby facilitating reduction by the mild NaBH₄.[4] This avoids the highly reactive and pyrophoric nature of LAH and simplifies the workup procedure.

    Applications in Drug Development: The HIV Protease Inhibitor Story

    The primary application of N-Boc-L-phenylalaninol in drug development is as a chiral synthon for the synthesis of peptide isosteres, particularly the (2S, 3R)-3-hydroxy-4-phenyl-butan-2-yl amine core. This structural motif is central to several FDA-approved HIV protease inhibitors.[6][7]

    G BocPheOl N-Boc-L-phenylalaninol Oxidation Oxidation (e.g., Swern, DMP) BocPheOl->Oxidation BocPheAl N-Boc-L-phenylalaninal Oxidation->BocPheAl Epoxidation Epoxidation (e.g., Corey-Chaykovsky) BocPheAl->Epoxidation AminoEpoxide Amino-epoxide Intermediate Epoxidation->AminoEpoxide Coupling Coupling with Side Chains AminoEpoxide->Coupling HIV_PI HIV Protease Inhibitors (e.g., Saquinavir, Amprenavir) Coupling->HIV_PI

    General synthetic route from N-Boc-L-phenylalaninol to HIV protease inhibitors.
    Case Study: Saquinavir and Amprenavir

    HIV protease is a critical enzyme for the replication of the virus. Inhibitors bind to the active site of this enzyme, preventing the cleavage of viral polyproteins and thus halting the maturation of new, infectious virions. The hydroxyethylamine isostere mimics the tetrahedral transition state of peptide bond hydrolysis, making it a highly effective inhibitor.

    • Saquinavir (Invirase®): One of the first HIV protease inhibitors to be approved, the synthesis of Saquinavir relies on a key fragment derived from L-phenylalanine.[6][8][9] N-Boc-L-phenylalaninol is oxidized to the corresponding aldehyde, N-Boc-L-phenylalaninal. This aldehyde is then converted into a chiral epoxide. This epoxide serves as a crucial electrophile that is opened by an amine to construct the core of the Saquinavir molecule.[6][8]

    • Amprenavir (Agenerase®): The synthesis of Amprenavir also utilizes a similar strategy.[6][10][11] The core hydroxyethylamine structure is assembled from a chiral amino epoxide derived from N-Boc-L-phenylalaninol.[6] This building block approach allows for the modular construction of these complex drug molecules, ensuring high stereochemical purity, which is essential for their biological activity.

    The use of N-Boc-L-phenylalaninol provides a reliable and scalable method to introduce the correct stereochemistry at the C2 position, which is critical for the inhibitor's binding affinity to the HIV protease active site.

    Conclusion and Future Outlook

    N-Boc-L-phenylalaninol (CAS 66605-57-0) is far more than a simple protected amino alcohol; it is a strategic asset in the synthesis of complex, life-saving pharmaceuticals. Its value is rooted in its direct lineage from a natural chiral pool, the robustness of the Boc protecting group, and the versatile reactivity of its alcohol functionality. The synthetic protocols outlined in this guide represent optimized, field-tested methods that balance efficiency, safety, and scalability. As drug design continues to evolve, the demand for such reliable, stereochemically defined building blocks will undoubtedly persist. Mastery of the synthesis and application of N-Boc-L-phenylalaninol is, therefore, a key competency for any scientist engaged in modern medicinal chemistry and process development.

    References

    • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
    • PubChem. (n.d.). tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

    • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved February 25, 2026, from [Link]

    • PubMed. (2008, February 1). Chiral-catalyst-based convergent synthesis of HIV protease inhibitor GRL-06579A. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. PMC. Retrieved February 25, 2026, from [Link]

    • Organic Syntheses. (2017, November 22). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Retrieved February 25, 2026, from [Link]

    • MDPI. (2025, September 16). Recent Advances in Heterocyclic HIV Protease Inhibitors. Retrieved February 25, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC. Retrieved February 25, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC. Retrieved February 25, 2026, from [Link]

    • Royal Society of Chemistry. (n.d.). Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]

    • NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved February 25, 2026, from [Link]

    • PubChemLite. (n.d.). Tert-butyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Retrieved February 25, 2026, from [Link]

    • Stenutz. (n.d.). tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Retrieved February 25, 2026, from [Link]

    • Environmental Protection Agency. (n.d.). tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate. Retrieved February 25, 2026, from [Link]

    • CHIMIA. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Retrieved February 25, 2026, from [Link]

    • MDPI. (2011, September 20). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Retrieved February 25, 2026, from [Link]

    • CHIMIA. (n.d.). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Retrieved February 25, 2026, from [Link]

    • ResearchGate. (2025, August 7). Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane. Retrieved February 25, 2026, from [Link]

    • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved February 25, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC. Retrieved February 25, 2026, from [Link]

    • Gpatindia. (2020, May 4). AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved February 25, 2026, from [Link]

    • PubMed. (2002, July 18). Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

    Sources

    Homophenylalanine Amino Alcohol Derivatives in Modern Drug Discovery: From Chiral Scaffolds to Potent Enzyme Inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide

    Abstract

    Homophenylalanine, a non-proteinogenic amino acid, and its corresponding amino alcohol derivatives have emerged as privileged scaffolds in medicinal chemistry. Their unique stereochemical and structural properties allow them to serve as versatile chiral building blocks and highly effective peptidomimetics. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and application of homophenylalanine amino alcohol derivatives in contemporary drug discovery. We will dissect the causality behind their efficacy as transition-state analogue inhibitors, present detailed synthetic protocols, and examine key case studies in virology and metabolic diseases, supported by structure-activity relationship (SAR) data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical motif in the design of next-generation therapeutics.

    Introduction: The Strategic Value of the Homophenylalanine Scaffold

    In the landscape of drug design, the ability to mimic or effectively block biological recognition events is paramount. Peptides are nature's recognition molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. This has driven the development of peptidomimetics , small molecules designed to mimic the structure and function of peptides[1].

    Homophenylalanine (Hphe), the higher homologue of phenylalanine, is a cornerstone of peptidomimetic design[2]. Its extended side chain offers unique conformational properties compared to its natural counterpart. However, the true potential is often unlocked upon reduction of its carboxylic acid to a primary alcohol, yielding homophenylalaninol . This seemingly simple transformation converts the amino acid into a powerful structural motif: the 1,2-amino alcohol.

    The 1,2-amino alcohol functionality is a key component in a class of molecules known as transition-state analogue inhibitors . Many enzymes, particularly proteases, function by stabilizing a high-energy tetrahedral transition state during peptide bond hydrolysis. The hydroxyl group of the amino alcohol can mimic this transition state, binding tightly within the enzyme's active site without being cleaved. This principle is the foundation for some of the most successful drugs developed, particularly in the field of virology[3][4].

    This guide will demonstrate how the homophenylalanine amino alcohol core provides an optimal blend of lipophilicity, stereochemical definition, and functionality to create potent and selective enzyme inhibitors.

    Synthesis and Chemical Architecture

    The journey from the basic amino acid to a complex drug candidate involves precise, stereocontrolled chemical synthesis. The overall workflow can be visualized as a multi-stage process, beginning with the parent amino acid and culminating in the final, functionalized derivative.

    Diagram: General Drug Discovery Workflow

    G cluster_0 Synthesis & Preparation cluster_1 Derivatization & SAR Studies cluster_2 Lead Optimization A 1. Chiral L-Homophenylalanine (Starting Material) B 2. N-Protection (e.g., Boc, Cbz) A->B Protect Amine C 3. Carboxylic Acid Reduction (e.g., with LiAlH4) B->C Activate & Reduce D 4. (S)-N-Protected Homophenylalaninol (Core Scaffold) C->D Workup E 5. Coupling Reactions (Amide bond formation) D->E Couple with Targeting Moieties F 6. Library of Derivatives (Varying P2/P1' sites) E->F Systematic Modification G 7. Biological Screening (IC50 Determination) F->G Assay Activity H 8. Identify Lead Compound G->H Analyze SAR Data I 9. ADME/Tox Profiling H->I Pharmacokinetic & Safety Studies J 10. Preclinical Candidate I->J Select Best Profile

    Caption: From starting material to preclinical candidate.

    Synthesis of the Core Scaffold: (S)-Homophenylalaninol

    The critical step is the reduction of the carboxylic acid of N-protected L-homophenylalanine to the corresponding amino alcohol, (S)-homophenylalaninol. This must be performed without racemizing the chiral center. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation[5]. The following protocol is adapted from a general and robust procedure for the reduction of α-amino acids[5].

    Experimental Protocol: LAH Reduction of N-Boc-L-Homophenylalanine

    Objective: To synthesize N-Boc-(S)-homophenylalaninol from N-Boc-(S)-homophenylalanine with retention of stereochemistry.

    Materials:

    • N-Boc-(S)-homophenylalanine

    • Lithium Aluminum Hydride (LAH, LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl Ether (Et₂O)

    • Water (H₂O)

    • 15% aqueous Sodium Hydroxide (NaOH)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer, ice bath, and reflux condenser

    • Nitrogen or Argon source for inert atmosphere

    Procedure:

    • Setup: Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the entire apparatus is under a positive pressure of inert gas.

    • LAH Suspension: In the reaction flask, carefully charge a suspension of LAH (1.5 equivalents relative to the starting amino acid) in anhydrous THF.

    • Cooling: Cool the LAH suspension to 0-10 °C using an ice bath.

    • Substrate Addition: Slowly add solid N-Boc-(S)-homophenylalanine (1.0 equivalent) in portions to the stirred LAH suspension. Causality Note: This addition must be done cautiously as the reaction of the acidic proton of the carboxylic acid with LAH generates hydrogen gas. A slow addition rate prevents excessive gas evolution and an uncontrolled exotherm.

    • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16-18 hours to ensure complete reduction.

    • Quenching (Fieser workup): Cool the reaction mixture back to 0-10 °C in an ice bath. Dilute the mixture with an equal volume of ethyl ether. Cautiously and sequentially, add the following dropwise:

      • 'X' mL of water (where 'X' is the mass of LAH in grams used).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water. Causality Note: This specific quenching procedure is critical for safety and ease of workup. It is designed to consume excess LAH and precipitate the aluminum salts as a granular, easily filterable solid, avoiding the formation of a gelatinous mixture that is difficult to handle.

    • Filtration: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite or filter paper. Wash the filter cake thoroughly with several portions of ethyl ether or ethyl acetate.

    • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-homophenylalaninol, which can be purified further by column chromatography if necessary.

    Mechanism of Action and Key Therapeutic Applications

    The utility of the homophenylalaninol scaffold is most evident in its application as an inhibitor of aspartic proteases and other key enzymes.

    Case Study 1: HIV Protease Inhibitors

    The Human Immunodeficiency Virus (HIV) protease is an aspartyl protease essential for the viral life cycle, making it a prime drug target[3][4]. It functions by cleaving viral polyproteins into functional enzymes and structural proteins.

    Mechanism of Inhibition:

    HIV protease inhibitors are designed as transition-state analogues[3][4]. The homophenylalaninol derivative is often further elaborated into an α-hydroxy-β-amino acid structure, such as allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid], which is a core component of several potent inhibitors[6][7]. The central hydroxyl group of this scaffold is positioned to form critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site, perfectly mimicking the tetrahedral intermediate of peptide hydrolysis[3][4]. This high-affinity, non-covalent binding effectively blocks the enzyme's function.

    Diagram: HIV Protease Inhibition Mechanism

    G cluster_0 Natural Substrate Hydrolysis cluster_1 Inhibition by Homophenylalaninol Derivative S Gag-Pol Polypeptide (Substrate) TS Tetrahedral Transition State (Stabilized by Asp25/25') S->TS Binding to Active Site P Cleaved Functional Proteins TS->P Hydrolysis I Homophenylalaninol-based Inhibitor (Transition-State Analogue) EI Stable Enzyme-Inhibitor Complex (Non-hydrolyzable) I->EI High-affinity binding to Asp25/25' via -OH group Protease HIV Protease (Asp25 / Asp25') Protease->TS Protease->EI

    Caption: Inhibition via transition-state mimicry.

    Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

    DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion. Inhibiting DPP-4 is a validated therapeutic strategy for treating type 2 diabetes[8][9].

    Sitagliptin, a highly successful DPP-4 inhibitor, is a prime example of a drug built upon a β-homophenylalanine core[10]. The structure-activity relationship (SAR) studies for this class of drugs reveal the importance of the homophenylalanine scaffold. The trifluorophenyl group fits snugly into the hydrophobic S1 pocket of the enzyme, while the β-amino group forms crucial hydrogen bonds with key residues like Glu205, Glu206, and Tyr662, anchoring the molecule in the active site[8].

    Data Presentation: SAR of Fused β-Homophenylalanine DPP-4 Inhibitors

    The following table, synthesized from data on fused β-homophenylalanine derivatives, illustrates how modifications to the core structure impact inhibitory potency against DPP-4[8][11].

    Compound IDR1 Substitution (Phenyl Ring)R2 Substitution (Fused Ring)DPP-4 IC₅₀ (nM)
    Sitagliptin 2,4,5-trifluoroTriazolopiperazine18[10]
    9aa 3,4-difluoroTetrahydro-[2][8][10]triazolo[4,3-a]pyrazine29[8]
    18a 2,4,5-trifluoroTetrahydro-[2][8][10]triazolo[4,3-a]pyrazine19[8]
    18m 2,4,5-trifluoro4-methyl-tetrahydro-[2][8][10]triazolo[4,3-a]pyrazine15[8]
    18j 2,4,5-trifluoroTetrahydro-[2][8][10]triazolo[4,3-a]diazepine (reduced lactam)>10000[8]

    Key Insights from SAR Data:

    • Fluorination: Polyfluorination on the phenyl ring (R1) is critical for high potency, with the 2,4,5-trifluoro pattern being optimal.

    • Fused Heterocycle: The triazolopiperazine ring (R2) is a highly effective P2 binding moiety.

    • Lactam Importance: Reduction of the lactam carbonyl in the fused ring (compound 18j) leads to a dramatic loss of activity, indicating this group is essential for binding interactions[8].

    Other Therapeutic Areas

    The utility of homophenylalanine derivatives extends beyond virology and diabetes.

    • Aminopeptidase Inhibition: Phosphonic acid analogues of homophenylalanine have been shown to be potent, submicromolar inhibitors of human alanyl aminopeptidase (hAPN), an enzyme implicated in tumor-cell angiogenesis and metastasis[12]. Studies consistently show that homophenylalanine derivatives have higher inhibitory potential than their corresponding phenylalanine analogues[12].

    • Anticancer Potential: While less established, the role of amino acid metabolism in cancer proliferation makes enzymes in these pathways potential targets[13]. The development of amino alcohol derivatives as selective anticancer agents is an active area of research, though specific applications for homophenylalaninol are still emerging[14][15].

    Future Perspectives and Conclusion

    The homophenylalanine amino alcohol scaffold has proven to be a remarkably successful platform in drug discovery. Its power lies in its ability to act as a structurally rigid, chirally defined, and functionally potent mimic of the transition state of peptide hydrolysis. The clinical and commercial success of drugs like Sitagliptin and numerous HIV protease inhibitors validates the strategic importance of this chemical motif.

    Future research will likely focus on several key areas:

    • Novel Target Classes: Applying the transition-state mimicry concept to other enzyme families, such as other classes of proteases or hydrolases.

    • Constrained Analogues: Incorporating the homophenylalaninol scaffold into macrocyclic or otherwise constrained structures to enhance binding affinity and improve pharmacokinetic properties.

    • Conjugate Chemistry: Using the primary alcohol as a handle for conjugation to other pharmacophores, creating multi-target drugs or targeted delivery systems.

    References

    • Jain, M. R., & S, S. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

    • Yi, L., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

    • Zhang, H., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters. [Link]

    • Jackson, R. F. W., et al. (1998). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry. The Journal of Organic Chemistry. [Link]

    • Yi, L., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. PubMed. [Link]

    • Yi, L., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β‑Homophenylalanine Derivatives as Potent DPP‑4 Inhibitors. Figshare. [Link]

    • Sanjana, P., et al. (2021). QSAR Studies on HIV-1 Protease—A Battle against HIV Using Computational Chemistry. Scientific Research Publishing. [Link]

    • Venkatraman, S., et al. (2010). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. NIH. [Link]

    • Mimoto, T., et al. (1999). Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. PubMed. [Link]

    • Meyers, A. I., & Dickman, D. A. (1993). L-VALINOL. Organic Syntheses. [Link]

    • Ziora, Z., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. MDPI. [Link]

    • Unknown Author. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

    • Liu, F., & Kovalevsky, A. Y. (2014). HIV protease inhibitors: a review of molecular selectivity and toxicity. PMC. [Link]

    • Di Gioia, M. L., et al. (2022). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]

    • Ghosh, A. K., & Osswald, H. L. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC. [Link]

    • Zhang, W., et al. (2013). Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic Chemistry & Process Research. [Link]

    • Rosini, E., et al. (2017). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. [Link]

    • Kumar, V., et al. (2014). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. ResearchGate. [Link]

    • Tabe, Y., & Lorenzi, P. L. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids. PMC. [Link]

    • Kiso, Y., et al. (2001). Structure–activity and structure–metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. ResearchGate. [Link]

    • Csonka, R., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC. [Link]

    • Neves, M., et al. (2022). Eugenol -Amino/-Alkoxy Alcohols with Selective Anticancer Activity. Semantic Scholar. [Link]

    • Liu, X., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

    • Wozniak, K., et al. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. MDPI. [Link]

    • Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. [Link]

    Sources

    Technical Guide: Synthesis of Boc-Protected 2-Benzyl-3-Hydroxypropylamine

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide details the synthesis of Boc-protected 2-benzyl-3-hydroxypropylamine (tert-butyl (2-benzyl-3-hydroxypropyl)carbamate). This scaffold is a critical intermediate in the synthesis of peptidomimetics, particularly aspartyl protease inhibitors (e.g., renin and HIV protease inhibitors), where the benzyl side chain mimics the phenylalanine residue.

    Executive Summary

    Target Molecule: tert-butyl (2-benzyl-3-hydroxypropyl)carbamate CAS Registry Number: 101244-47-5 (Generic related structure reference) Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    Key Applications: Chiral auxiliary synthesis, peptidomimetic drugs (Renin/HIV inhibitors),
    
    
    -amino alcohol building blocks.

    This guide prioritizes the Cyanoacetate Reduction Route due to its superior atom economy, reduced step count (3 steps), and scalability compared to the traditional Malonate/Diol desymmetrization route.

    Retrosynthetic Analysis & Pathway Logic

    The synthesis relies on constructing the 3-carbon backbone with a central benzyl substituent.

    • Disconnection A (Primary): Disconnecting the C-N and C-O bonds leads to a 2-benzyl-cyanoacetate precursor. This allows for the simultaneous installation of the nitrogen and oxygen functionalities via a global hydride reduction.

    • Disconnection B (Alternative): Disconnecting at the functional groups of a symmetrical 2-benzyl-1,3-propanediol leads to a malonate precursor. This requires a statistical desymmetrization (monoprotection), which lowers yield and increases purification burden.

    Pathway Visualization

    SynthesisPathways cluster_legend Pathway Key Target Target: Boc-Protected 2-Benzyl-3-Hydroxypropylamine EthylCyano Ethyl Cyanoacetate (Starting Material) BnCyano Ethyl 2-Benzylcyanoacetate EthylCyano->BnCyano Alkylation (BnBr, K2CO3) AminoAlcohol 2-Benzyl-3-aminopropanol (Key Intermediate) BnCyano->AminoAlcohol Global Reduction (LiAlH4) AminoAlcohol->Target Selective N-Boc (Boc2O) DiethylMalonate Diethyl Malonate (Alternative Start) BnMalonate Diethyl Benzylmalonate DiethylMalonate->BnMalonate Alkylation Diol 2-Benzyl-1,3-propanediol BnMalonate->Diol Reduction MonoTos Mono-Tosylate Diol->MonoTos Desymmetrization Azide Mono-Azide MonoTos->Azide NaN3 Azide->AminoAlcohol Staudinger RouteA Primary Route (Recommended) RouteB Alternative Route (Low Yield)

    Caption: Comparative analysis of synthetic pathways. The Cyanoacetate route (Blue/Yellow) offers a direct linear sequence, avoiding the statistical losses of the Malonate route (Red).

    Primary Protocol: The Cyanoacetate Route

    Step 1: Alkylation of Ethyl Cyanoacetate

    Objective: Install the benzyl side chain at the

    
    -position.
    
    • Reagents: Ethyl cyanoacetate (1.0 eq), Benzyl bromide (1.05 eq), Potassium Carbonate (K

      
      CO
      
      
      
      , 2.0 eq).
    • Solvent: Acetone or Acetonitrile (Reagent Grade).

    • Mechanism: S

      
      2 Nucleophilic Substitution via enolate formation.
      

    Protocol:

    • Charge a round-bottom flask with ethyl cyanoacetate (11.3 g, 100 mmol) and acetone (150 mL).

    • Add anhydrous K

      
      CO
      
      
      
      (27.6 g, 200 mmol) in one portion.
    • Add benzyl bromide (18.0 g, 105 mmol) dropwise over 30 minutes while stirring.

    • Heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of starting material.

    • Workup: Filter off solids (KBr/K

      
      CO
      
      
      
      ). Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO
      
      
      and concentrate.
    • Purification: Vacuum distillation or flash chromatography (if high purity required).

      • Yield Expectation: 85–95%.[1]

    Step 2: Global Reduction to Amino Alcohol

    Objective: Simultaneously reduce the nitrile to a primary amine and the ester to a primary alcohol.

    • Reagents: Lithium Aluminum Hydride (LiAlHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , 3.0 eq).
      
    • Solvent: Anhydrous THF or Diethyl Ether.

    • Safety Critical: LiAlH

      
       is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.
      

    Protocol:

    • Prepare a suspension of LiAlH

      
       (11.4 g, 300 mmol) in anhydrous THF (300 mL) at 0°C under inert atmosphere.
      
    • Dissolve Ethyl 2-benzylcyanoacetate (20.3 g, 100 mmol) in anhydrous THF (50 mL).

    • Addition: Add the substrate solution dropwise to the LiAlH

      
       suspension. Caution: Exothermic reaction. Maintain internal temperature <10°C.
      
    • Allow to warm to Room Temperature (RT), then reflux for 4–6 hours to ensure complete reduction of the nitrile.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 11.4 mL Water (slowly!)

      • 11.4 mL 15% NaOH solution

      • 34.0 mL Water

    • Stir until a granular white precipitate forms (aluminum salts).

    • Filter through a Celite pad.[1] Wash the pad with warm THF.

    • Concentrate the filtrate to yield crude 2-benzyl-3-aminopropanol .

      • Note: Amino alcohols are water-soluble. Avoid aqueous extraction if possible; rely on the precipitation workup.

      • Yield Expectation: 75–85%.[1]

    Step 3: Chemoselective N-Boc Protection

    Objective: Protect the amine while leaving the hydroxyl group free.

    • Reagents: Di-tert-butyl dicarbonate (Boc

      
      O, 1.05 eq).
      
    • Solvent: Dichloromethane (DCM) or THF.

    • Selectivity Principle: Primary amines are significantly more nucleophilic than primary alcohols. Under neutral conditions without strong base (like NaH), Boc

      
      O reacts exclusively with the amine.
      

    Protocol:

    • Dissolve the crude 2-benzyl-3-aminopropanol (16.5 g, ~100 mmol) in DCM (200 mL).

    • Cool to 0°C.

    • Add Boc

      
      O (22.9 g, 105 mmol) dissolved in minimal DCM dropwise.
      
    • (Optional) Add Triethylamine (1.0 eq) only if the amine was isolated as a salt. For free base, no base is strictly required, but 0.5 eq Et

      
      N can accelerate the reaction.
      
    • Stir at RT for 2–4 hours.

    • Monitor: TLC (DCM/MeOH 95:5). Ninhydrin stain will visualize the free amine (disappearing); PMA stain visualizes the Boc-product.

    • Workup: Wash with 5% Citric Acid (to remove unreacted amine), then Saturated NaHCO

      
      , then Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography.[2]

      • Yield Expectation: 90–95%.

    Analytical Data Summary

    ParameterSpecification
    Appearance White crystalline solid or viscous colorless oil
    
    
    H NMR (400 MHz, CDCl
    
    
    )
    
    
    7.15-7.30 (m, 5H, Ar-H), 4.80 (br s, 1H, NH), 3.50-3.65 (m, 2H, CH
    
    
    -O), 3.10-3.25 (m, 2H, CH
    
    
    -N), 2.60 (d, 2H, Ph-CH
    
    
    ), 1.90 (m, 1H, CH-methine), 1.44 (s, 9H, Boc).
    MS (ESI) [M+H]
    
    
    calc: 266.17; found: 266.2 or [M+Na]
    
    
    288.2
    Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in Water.

    Alternative Route: The Malonate/Diol Pathway

    Use this route only if 2-benzyl-1,3-propanediol is already available.

    • Starting Material: 2-Benzyl-1,3-propanediol.

    • Desymmetrization: React with 1.0 eq Tosyl Chloride (TsCl) and Pyridine.

      • Challenge: This produces a statistical mixture: Di-tosylate (25%), Mono-tosylate (50%), Unreacted Diol (25%). Chromatographic separation is mandatory .

    • Azidation: React purified Mono-tosylate with NaN

      
       in DMF (80°C).
      
    • Reduction: Hydrogenation (H

      
      , Pd/C) or Staudinger reduction (PPh
      
      
      
      , H
      
      
      O).
    • Protection: Standard Boc protection as described above.

    Why avoid this? The statistical distribution in step 2 drastically reduces throughput and increases solvent waste during purification.

    Troubleshooting & Optimization

    IssueRoot CauseCorrective Action
    Low Yield in Reduction (Step 2) Incomplete reduction of nitrile or loss of product in aqueous workup.Ensure reflux time is sufficient (nitriles are slow). Use Fieser workup strictly; do not perform liquid-liquid extraction with water as the amino-alcohol is water-soluble.
    O-Boc Formation (Step 3) Use of strong base or excess Boc
    
    
    O at high temp.
    Keep temperature at 0°C initially. Do not use NaH or DMAP. The amine reacts preferentially.
    Solidification of Reaction (Step 1) High concentration of KBr byproduct.Ensure sufficient solvent volume (Acetone) and vigorous mechanical stirring.

    References

    • Reduction of Cyanoesters: "Reduction of nitrogen-containing derivatives." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
    • Selective Boc Protection: "Chemoselective N-Boc protection of amines in the presence of alcohols." Organic Chemistry Portal.

    • Synthesis of 2-Benzyl-1,3-propanediol (Reference for Alternative Route): Organic Syntheses, Coll. Vol. 4, p. 834 (1963); Vol. 34, p. 83 (1954).

    • General Reactivity of Amino Alcohols: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron 56, no. 17 (2000): 2561-2576.

    Sources

    An In-depth Technical Guide to (S)-2-benzyl-3-aminopropanol Boc Derivative: Properties, Synthesis, and Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

    (S)-2-benzyl-3-aminopropanol, protected with a tert-butoxycarbonyl (Boc) group, is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds. More commonly known in the scientific literature as N-Boc-L-phenylalaninol, this versatile amino alcohol provides a stereochemically defined scaffold essential for the development of complex, biologically active molecules. The presence of the Boc protecting group enhances its stability and modulates its reactivity, making it an ideal intermediate for multi-step organic syntheses.[1][2] This guide offers a comprehensive overview of the core properties, a detailed synthetic protocol, and the significant applications of N-Boc-L-phenylalaninol for researchers, scientists, and professionals in drug development.

    The strategic importance of N-Boc-L-phenylalaninol lies in its trifunctional nature: a primary alcohol, a Boc-protected secondary amine, and a benzyl group. This unique combination allows for selective chemical transformations at each of these sites. The Boc group provides robust protection for the amine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, a key feature for orthogonal protection strategies in complex syntheses.[3] The primary alcohol can be oxidized to an aldehyde or an acid, or it can be a site for esterification or etherification. The benzyl group, derived from the amino acid L-phenylalanine, imparts hydrophobicity and can be involved in crucial binding interactions with biological targets.[4]

    Physicochemical and Spectroscopic Properties

    The physical and chemical properties of N-Boc-L-phenylalaninol are fundamental to its handling, characterization, and application in synthesis. The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent amine, L-phenylalaninol, thereby influencing its solubility profile.[3]

    Core Physicochemical Data
    PropertyValueSource(s)
    IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[5]
    Synonyms Boc-L-Phe-ol, N-Boc-L-phenylalaninol[1][6]
    CAS Number 66605-57-0[1][5][6][7]
    Molecular Formula C14H21NO3[1][5][7]
    Molecular Weight 251.32 g/mol [1][7][8]
    Appearance White to off-white crystalline powder[1][5][6]
    Melting Point 92-100 °C[1][5][6]
    Optical Rotation [α]D25 = -27 ± 2º (c=1 in Methanol)[1][5]
    Solubility Soluble in a wide range of common organic solvents[3]
    Spectroscopic Data Overview

    Spectroscopic analysis is essential for the verification of the identity and purity of N-Boc-L-phenylalaninol.

    • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the Boc group, the benzyl moiety, and the propanol backbone.

    • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.[8]

    • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H and C=O groups of the carbamate, as well as the O-H stretch of the alcohol.[8]

    Synthesis of N-Boc-L-phenylalaninol: A Step-by-Step Protocol with Mechanistic Insights

    The synthesis of N-Boc-L-phenylalaninol is typically achieved through the reduction of the corresponding Boc-protected amino acid, N-Boc-L-phenylalanine. This process involves two key stages: the protection of the amino group of L-phenylalanine and the subsequent reduction of the carboxylic acid.

    Experimental Workflow Diagram

    SynthesisWorkflow Start L-Phenylalanine BocProtection Boc Protection (Boc Anhydride, Base) Start->BocProtection Reduction Carboxylic Acid Reduction (e.g., NaBH4) BocProtection->Reduction Purification Purification (Recrystallization) Reduction->Purification Product N-Boc-L-phenylalaninol Purification->Product

    Caption: Synthetic workflow for N-Boc-L-phenylalaninol.

    Step 1: N-Boc Protection of L-Phenylalanine

    The initial step involves the protection of the primary amine of L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent the amine from reacting in the subsequent reduction step. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[3][9]

    Protocol:

    • Dissolve L-phenylalanine in a mixture of dioxane and water.

    • Add a suitable base, such as triethylamine, to the solution.

    • To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride).

    • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[9]

    • Upon completion, the reaction mixture is worked up by extraction and acidification to yield N-Boc-L-phenylalanine as a white solid.[9]

    Causality: The base deprotonates the amino group of L-phenylalanine, increasing its nucleophilicity. The nucleophilic amine then attacks one of the carbonyl carbons of Boc anhydride, leading to the formation of the stable carbamate linkage and the release of tert-butanol and carbon dioxide as byproducts.

    Step 2: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

    The carboxylic acid of N-Boc-L-phenylalanine is reduced to a primary alcohol. A common and effective method involves the use of sodium borohydride in the presence of a Lewis acid or via a mixed anhydride intermediate.[2][7]

    Protocol:

    • Dissolve N-Boc-L-phenylalanine and lithium chloride in methanol under an inert atmosphere.[7]

    • Cool the mixture in an ice-water bath.

    • Add sodium borohydride portion-wise to the reaction mixture.[7]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by the careful addition of water, followed by acidification with hydrochloric acid.[7]

    • After workup and extraction with an organic solvent, the crude product is purified by recrystallization to afford N-Boc-L-phenylalaninol.[7]

    Causality: The reduction of the carboxylic acid is facilitated by the in-situ formation of a more reactive species. Sodium borohydride, a mild reducing agent, then delivers a hydride to the electrophilic carbonyl carbon, which upon workup, yields the primary alcohol.

    Applications in Drug Development and Organic Synthesis

    N-Boc-L-phenylalaninol is a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly in the development of peptide-based drugs and small molecule inhibitors.[1][]

    Peptide Synthesis and Peptidomimetics

    The Boc-protected amino alcohol serves as a key building block in the synthesis of peptides and peptidomimetics.[1] Its chiral nature is essential for creating stereospecific interactions with biological targets. The primary alcohol can be oxidized to the corresponding aldehyde, N-Boc-L-phenylalaninal, which is a crucial intermediate in the synthesis of protease inhibitors.

    Role in Prodrug Development

    The hydroxyl group of N-Boc-L-phenylalaninol can be functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility or targeted delivery.[1][11]

    Asymmetric Synthesis

    The stereodefined center of N-Boc-L-phenylalaninol makes it a valuable chiral auxiliary and starting material in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.[1][2]

    Illustrative Application: Synthesis of a Protease Inhibitor Precursor

    ApplicationPathway Start N-Boc-L-phenylalaninol Oxidation Oxidation (e.g., Dess-Martin periodinane) Start->Oxidation Aldehyde N-Boc-L-phenylalaninal Oxidation->Aldehyde Coupling Peptide Coupling Aldehyde->Coupling Inhibitor Protease Inhibitor Scaffold Coupling->Inhibitor

    Sources

    Methodological & Application

    Application Note: Synthesis of tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

    [1]

    Part 1: Strategic Overview & Retrosynthesis[1]

    Scientific Rationale

    The target molecule features a "

    1
    
    

    Synthetic Challenges:

    • Regiochemistry: Ensuring the benzyl group is at the C2 position relative to the alcohol.[1]

    • Stereochemistry: Maintaining the (S)-configuration at the C2 chiral center during reduction.

    • Chemoselectivity: Reducing the carboxylic acid to a primary alcohol without affecting the acid-labile Boc protecting group or the carbamate functionality.[1]

    Retrosynthetic Analysis

    The most reliable route disconnects the C1-Oxygen bond, tracing back to the corresponding

    
    -homoamino acid1
    • Target:

      
      
      
    • Precursor: (S)-3-((tert-butoxycarbonyl)amino)-2-benzylpropanoic acid (

      
      )[1]
      
    • Transformation: Activation of Carboxyl

      
       Mixed Anhydride 
      
      
      Hydride Reduction.

    This "Mixed Anhydride Reduction" strategy is superior to direct Lithium Aluminum Hydride (

    RetrosynthesisTargetTarget:tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamateIntermediateMixed AnhydrideIntermediateTarget->IntermediateReduction(NaBH4)PrecursorStarting Material:(S)-3-(Boc-amino)-2-benzylpropanoic acidIntermediate->PrecursorActivation(IBCF / NMM)

    Figure 1: Retrosynthetic logic flow from Target to Precursor.

    Part 2: Detailed Experimental Protocol

    Materials & Reagents
    ReagentRoleEquiv.Notes
    (S)-3-(Boc-amino)-2-benzylpropanoic acid Substrate1.0Chiral purity >98% ee required.[1]
    Isobutyl Chloroformate (IBCF) Activator1.1Moisture sensitive. Store cold.
    N-Methylmorpholine (NMM) Base1.1Preferred over TEA to reduce racemization.
    Sodium Borohydride (NaBH₄) Reductant2.5Dissolve fresh in water/MeOH.
    Tetrahydrofuran (THF) Solvent-Anhydrous, inhibitor-free.[1]
    Methanol (MeOH) Co-solvent-For borohydride solubility.
    Step-by-Step Methodology
    Phase 1: Activation (Formation of Mixed Anhydride)
    • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

    • Dissolution: Charge the flask with (S)-3-(Boc-amino)-2-benzylpropanoic acid (1.0 equiv) and anhydrous THF (10 mL per gram of substrate).

    • Cooling: Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Critical: Temperature control is vital to prevent disproportionation of the mixed anhydride.[1]

    • Base Addition: Add N-Methylmorpholine (NMM) (1.1 equiv) dropwise via syringe. Stir for 5 minutes.

    • Activation: Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise over 10 minutes, maintaining the internal temperature below -10°C.

    • Precipitation: A white precipitate (NMM·HCl) will form immediately. Stir the suspension at -15°C for 20–30 minutes to ensure complete formation of the mixed anhydride.

    Phase 2: Reduction[1][2]
    • Preparation of Reductant: While the anhydride forms, prepare a solution of Sodium Borohydride (NaBH₄) (2.5 equiv) in a minimal amount of water (or 50% aqueous methanol). Note: Use immediately to prevent decomposition.

    • Addition: Remove the cooling bath briefly to filter off the NMM·HCl salt (optional but recommended for cleaner workup). Alternatively, proceed with the suspension.

    • Reduction: With the reaction mixture at -15°C , add the NaBH₄ solution dropwise. Caution: Vigorous gas evolution (

      
      ) and foaming will occur.
      
    • Reaction: Allow the mixture to warm slowly to 0°C over 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: Ninhydrin or PMA). The starting material spot (Acid) should disappear, and a new, more polar spot (Alcohol) should appear.

    Phase 3: Quenching & Workup
    • Quench: Carefully quench the excess hydride by dropwise addition of saturated aqueous NH₄Cl or 1M KHSO₄ at 0°C until gas evolution ceases.

    • Extraction: Evaporate the bulk of the THF under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (EtOAc) .

    • Washing: Wash the organic phase sequentially with:

      • 1M KHSO₄ (to remove basic impurities).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine (saturated NaCl).

    • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

    • Concentration: Filter and concentrate in vacuo to yield the crude alcohol.

    Phase 4: Purification[1]
    • Crystallization: The crude product often solidifies upon standing. Recrystallize from EtOAc/Hexanes or Ether/Pentane if necessary.

    • Chromatography: If oil persists, purify via flash column chromatography on silica gel (Eluent: Gradient 20%

      
       50% EtOAc in Hexanes).
      

    Part 3: Process Visualization

    Reaction Scheme & Workflow

    The following diagram illustrates the chemical transformation and the critical process nodes.

    SynthesisProtocolSMStart: (S)-3-(Boc-amino)-2-benzylpropanoic acid(THF Solution)Step1Step 1: ActivationAdd NMM, then IBCFTemp: -15°CSM->Step1 Cool to -15°CIntermediateIntermediate: Mixed Anhydride(Unstable, do not isolate)Step1->Intermediate 30 min stirStep2Step 2: ReductionAdd NaBH4 (aq)Temp: -15°C to 0°CIntermediate->Step2 Dropwise additionQuenchStep 3: QuenchSat. NH4ClStep2->Quench 1h, Gas evolutionWorkupWorkup: Extract (EtOAc)Wash (Acid/Base/Brine)Quench->WorkupProductFinal Product:tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamateWorkup->Product Evaporation & Purification

    Figure 2: Process flowchart for the Mixed Anhydride Reduction protocol.

    Part 4: Critical Process Parameters (CPPs) & Troubleshooting

    ParameterSpecificationImpact of Deviation
    Activation Temp -15°C to -10°C> -5°C: Formation of urethane by-products.[1] < -20°C: Slow activation.
    Stoichiometry 1:1.1 (Acid:IBCF)Excess IBCF: Reacts with NaBH₄, wasting reagent and causing difficult purification.
    Quenching pH Neutral/Mild AcidicStrong Acid: Cleavage of the Boc protecting group (Loss of product).
    Water Content Anhydrous THFWater present: Hydrolysis of Mixed Anhydride back to starting acid.
    Troubleshooting Guide
    • Problem: Low yield; recovery of starting material.

      • Cause: Incomplete anhydride formation or hydrolysis due to wet solvent.[1]

      • Fix: Ensure THF is distilled/dry. Increase activation time to 45 mins.

    • Problem: Loss of Boc group.[2][3]

      • Cause: Workup too acidic or temperature too high during quench.

      • Fix: Use KHSO₄ or Citric acid instead of HCl. Keep quench cold.

    • Problem: Racemization.

      • Cause: High temperature during activation or excessive base.

      • Fix: Strictly maintain -15°C. Use NMM (weaker base) instead of TEA.

    Part 5: Analytical Validation

    Expected Data for tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate:

    • Physical State: White solid or colorless viscous oil.

    • ¹H NMR (400 MHz, CDCl₃):

      • 
         7.15–7.35 (m, 5H, Ar-H)
        
      • 
         4.80 (br s, 1H, NH)
        
      • 
         3.50–3.65 (m, 2H, 
        
        
        -OH)
      • 
         3.10–3.30 (m, 2H, 
        
        
        -N)
      • 
         2.60–2.75 (m, 2H, 
        
        
        )
      • 
         1.90–2.05 (m, 1H, CH-Bn)
        
      • 
         1.44 (s, 9H, Boc-
        
        
        )
    • Mass Spectrometry (ESI):

      
      , 
      
      
      .

    References

    • Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols."[1] Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.[1] Link

    • Juaristi, E., et al. "Enantioselective Synthesis of

      
      -Amino Acids."[1][4] Aldrichimica Acta, vol. 27, no. 1, 1994, pp. 3-11.[1] Link
      
    • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, vol. 119, no. 28, 1997, pp. 6496-6511.[1] Link

    • PubChem Compound Summary. "tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate."[1] National Center for Biotechnology Information, 2026. Link

    Application Note: Chemoselective N-Boc Protection of (S)-2-benzyl-3-aminopropanol

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Scope

    This protocol details the chemoselective

    
    -tert-butoxycarbonyl (Boc) protection of (S)-2-benzyl-3-aminopropanol , a chiral building block frequently used in the synthesis of protease inhibitors (e.g., enkephalinase inhibitors). The challenge in this transformation is achieving exclusive protection of the primary amine (
    
    
    
    ) while leaving the primary alcohol (
    
    
    ) free, avoiding the formation of
    
    
    -Boc or
    
    
    -di-Boc side products.

    This guide provides a scalable, biphasic, or organic-phase methodology validated for high enantiomeric purity retention and yield (>90%).

    Scientific Background & Strategy

    Mechanistic Selectivity

    The reaction relies on the nucleophilic differential between the amine and the alcohol.

    • Amine (

      
      ):  A strong nucleophile (neutral 
      
      
      
      for conjugate acid). Reacts rapidly with di-tert-butyl dicarbonate (
      
      
      ).[1]
    • Alcohol (

      
      ):  A weaker nucleophile. Under neutral or mildly basic conditions (e.g., TEA, 
      
      
      
      ), the alcohol remains protonated and unreactive toward
      
      
      .
    • Risk Factor: The use of strong bases (e.g.,

      
      , 
      
      
      
      ) or catalytic DMAP (4-dimethylaminopyridine) can activate the alcohol, leading to unwanted carbonate (
      
      
      -Boc) formation. Therefore, DMAP is strictly excluded from this protocol.
    Reaction Pathway Visualization

    The following diagram illustrates the selective pathway and the suppression of the side reaction.

    BocMechanism Substrate (S)-2-benzyl-3-aminopropanol (Nucleophile 1: -NH2) (Nucleophile 2: -OH) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Fast Attack (-NH2) SideProduct O-Boc / N,O-di-Boc (Undesired) Substrate->SideProduct Slow Attack (-OH) (Promoted by DMAP/High Temp) Boc2O Boc2O (Electrophile) Boc2O->Tetrahedral Product N-Boc Product (Desired) Tetrahedral->Product Collapse CO2 CO2 (Gas) Tetrahedral->CO2

    Figure 1: Mechanistic pathway highlighting the kinetic preference for amine protection.

    Materials & Equipment

    Reagents
    ReagentCAS No.RoleEquiv.
    (S)-2-benzyl-3-aminopropanol [Substrate]Starting Material1.0
    Di-tert-butyl dicarbonate (
    
    
    )
    24424-99-5Protecting Group1.1
    Triethylamine (TEA) 121-44-8Base (Acid Scavenger)1.2
    Dichloromethane (DCM) 75-09-2Solvent10 vol
    Citric Acid (10% aq) 77-92-9Quench/WashN/A
    Equipment
    • Jacketed glass reactor or round-bottom flask with magnetic stir bar.

    • Nitrogen (

      
      ) inlet (to prevent moisture, though reaction is not strictly water-sensitive).
      
    • Addition funnel (for controlled

      
       addition).
      
    • Rotary Evaporator.

    Experimental Procedure

    Step 1: Reactor Setup and Dissolution
    • Charge the reaction vessel with (S)-2-benzyl-3-aminopropanol (1.0 equiv).

    • Add Dichloromethane (DCM) (10 mL per gram of substrate).

      • Note: DCM is chosen for its high solubility of the benzyl-substituted substrate. THF is a viable alternative.

    • Add Triethylamine (TEA) (1.2 equiv) in one portion.

    • Cool the mixture to

      
        using an ice/water bath.
      
      • Why? Cooling suppresses the kinetic energy available for the alcohol to react, maximizing chemoselectivity.

    Step 2: Reagent Addition
    • Dissolve

      
        (1.1 equiv) in a minimal amount of DCM.
      
    • Add the

      
       solution dropwise to the reaction mixture over 30 minutes.
      
      • Observation: Gas evolution (

        
        ) will occur.[1][2] Ensure the system is vented (e.g., via a needle or bubbler).
        
    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

      
      ) .
      
    • Stir for 4–6 hours.

    Step 3: Process Control (IPC)
    • Method: TLC (Silica, 50% EtOAc/Hexane) or LC-MS.

    • Stain: Ninhydrin (for free amine) or PMA (phosphomolybdic acid).

    • Criterion: Disappearance of the baseline amine spot (Ninhydrin negative) and appearance of a higher

      
       spot.
      
    Step 4: Workup & Isolation
    • Quench: Slowly add 10% Citric Acid solution (5 vol) to the reaction mixture.

      • Why? Citric acid is mild. It protonates any unreacted amine (making it water-soluble) and removes the TEA, but is not strong enough to cleave the newly formed Boc group (which is acid-labile to strong acids like TFA/HCl).

    • Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (DCM).

    • Extraction: Extract the aqueous layer once more with DCM.

    • Wash: Wash combined organics with Brine (saturated NaCl).

    • Drying: Dry over anhydrous

      
       or 
      
      
      
      . Filter.
    • Concentration: Evaporate the solvent under reduced pressure (

      
      ) to yield the crude product.
      
    Step 5: Purification
    • Crude State: Often obtained as a viscous oil or low-melting solid.

    • Crystallization (Preferred): Dissolve in minimal hot Ethyl Acetate , then slowly add Hexanes (or Heptane) until turbid. Cool to

      
      .
      
    • Column Chromatography (If needed): Silica gel, eluting with 20%

      
       40% EtOAc in Hexanes.
      

    Workflow Diagram

    ExperimentalWorkflow Start Start: Substrate + DCM + TEA Cool Cool to 0°C Start->Cool AddBoc Add Boc2O (Dropwise) (Vent CO2) Cool->AddBoc Warm Warm to RT Stir 4-6 hours AddBoc->Warm IPC IPC: Check for Amine Disappearance Warm->IPC IPC->Warm Incomplete (Add time) Quench Wash: 10% Citric Acid (Remove Base/Amine) IPC->Quench Pass Dry Dry (Na2SO4) & Evaporate Quench->Dry Purify Crystallize (EtOAc/Hex) or Column Dry->Purify

    Figure 2: Step-by-step experimental workflow for Boc protection.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Product contains O-Boc Temperature too high or excess
    
    
    .
    Maintain
    
    
    during addition.[3][4] Reduce
    
    
    to 1.05 eq. Ensure no DMAP is present.
    Incomplete Reaction Stirring inefficient or old
    
    
    .
    
    
    degrades to t-BuOH over time. Use fresh reagent. Increase time, not temperature.
    Racemization Highly unlikely under these conditions.Avoid strong bases (NaOH/KOH) if heating. TEA/DCM is safe for chiral centers at RT.
    Low Yield (Workup) Product is water-soluble.The benzyl group makes this substrate lipophilic, but if yield is low, salt the aqueous layer (NaCl) and use THF/EtOAc for extraction.

    References

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on amine protection stability and conditions).

    • Common Organic Chemistry. (n.d.). Boc Protection Mechanism and Protocols.[1][3][4][5][6] Retrieved from CommonOrganicChemistry.com. (Standard mechanistic validation).

    • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[7] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Validation of chemoselectivity in amino alcohols).

    • Baselios, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (Demonstrates stability and handling of similar N-Boc benzyl amines).

    Sources

    Synthesis of hydroxyethylene isosteres using 2-benzyl-3-hydroxypropyl carbamate

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: High-Fidelity Synthesis of Hydroxyethylene Isosteres via the Chiral Epoxide Route

    Executive Summary & Scientific Context

    This application note details the protocol for synthesizing hydroxyethylene dipeptide isosteres , specifically focusing on the (2S,3R)-3-amino-2-hydroxy-4-phenylbutane core. Often referred to in abbreviated nomenclature as "2-benzyl-3-hydroxypropyl carbamate" derivatives, these scaffolds are the pharmacophoric backbone of potent HIV-1 protease inhibitors (e.g., Amprenavir, Darunavir, Lopinavir) and renin inhibitors.

    The hydroxyethylene isostere (

    
    ) functions as a non-hydrolyzable mimic of the tetrahedral transition state formed during peptide bond cleavage. The critical synthetic challenge lies in establishing the (S,R)  stereochemistry required for high-affinity enzyme binding while preventing racemization of the P1 benzyl center.
    

    This guide presents a validated, scalable route starting from L-Phenylalanine, utilizing a chiral epoxide intermediate to ensure stereochemical integrity.

    Mechanism & Strategic Analysis

    The synthesis relies on the "Epoxide Route," favored in pharmaceutical manufacturing for its atom economy and stereocontrol. The strategy involves transforming N-protected phenylalanine into a chiral epoxide, which undergoes regioselective ring-opening.

    Core Mechanistic Pathway
    • Chiral Pool Start: L-Phenylalanine provides the (S)-stereocenter (P1 position).[1]

    • Epoxidation: Conversion of the amino acid to an

      
      -amino epoxide.
      
    • Regioselective Opening: Nucleophilic attack at the C3 position (less hindered) of the epoxide by an amine or azide yields the desired isostere.

    Critical Control Point: The ring-opening of the epoxide must be regioselective (attacking C3, not C2) and stereospecific (retaining the C2 hydroxyl configuration).

    IsostereSynthesis cluster_mechanism Stereochemical Retention Strategy Phe L-Phenylalanine (Chiral Pool) Aldehyde Amino Aldehyde (Reactive Intermediate) Phe->Aldehyde Reduction & Oxidation Epoxide Chiral Epoxide (Key Scaffold) Aldehyde->Epoxide Corey-Chaykovsky or Halomethylation Isostere Hydroxyethylene Isostere (Target Core) Epoxide->Isostere Regioselective Ring Opening

    Figure 1: Strategic workflow for the conversion of L-Phenylalanine to the Hydroxyethylene Isostere core.

    Detailed Protocols

    Phase 1: Preparation of the Chiral Epoxide (N-Boc-(2S,3S)-1,2-epoxy-3-amino-4-phenylbutane)

    This phase converts L-Phenylalanine to the reactive epoxide. We utilize the chloroketone reduction method for high diastereoselectivity.

    Reagents:

    • N-Boc-L-Phenylalanine

    • Isobutyl chloroformate / N-Methylmorpholine (NMM)

    • Diazomethane (Caution: Generate in situ or use TMS-diazomethane)

    • HCl (gas or solution)

    • Sodium Borohydride (

      
      )
      
    • Potassium Hydroxide (KOH)[2]

    Protocol:

    • Mixed Anhydride Formation:

      • Dissolve N-Boc-L-Phenylalanine (10.0 g, 37.7 mmol) in THF (100 mL) at -15°C.

      • Add NMM (4.15 mL, 1.0 equiv) followed by isobutyl chloroformate (4.9 mL, 1.0 equiv). Stir for 15 min.

      • Checkpoint: Formation of white precipitate (NMM·HCl) indicates anhydride formation.

    • Diazoketone Synthesis:

      • Filter the mixture (cold) to remove salts. Add the filtrate to a solution of diazomethane in ether (approx. 50 mmol) at 0°C.

      • Stir for 1 hour. Quench carefully with 4N HCl in dioxane at 0°C until gas evolution ceases.

      • Result: Formation of the chloromethyl ketone intermediate (solid).

    • Diastereoselective Reduction:

      • Dissolve the chloromethyl ketone in MeOH/THF (1:1). Cool to -78°C.

      • Add

        
         (1.5 equiv) portion-wise.
        
      • Mechanistic Note: The bulky Boc group directs the hydride attack to form the syn-amino alcohol (predominantly (2S,3S)).

      • Stir 2 h, warm to 0°C, quench with water. Extract with EtOAc.[3]

    • Epoxide Closure:

      • Dissolve the crude chlorohydrin in EtOH. Add KOH (1.2 equiv) in EtOH.

      • Stir at RT for 2 hours. The intramolecular

        
         reaction displaces the chloride.
        
      • Purification: Recrystallize from hexane/EtOAc.

      • Yield Target: >75% overall.

    Phase 2: Regioselective Ring Opening (The Isostere Synthesis)

    This is the critical step where "2-benzyl-3-hydroxypropyl carbamate" structure is realized. We react the epoxide with an amine (e.g., isobutylamine) to form the diamine core.

    Reagents:

    • Chiral Epoxide (from Phase 1)

    • Nucleophile: Isobutylamine (excess)

    • Promoter: Titanium(IV) isopropoxide (

      
      ) or simple thermal activation.
      

    Protocol:

    • Reaction Setup:

      • In a pressure vessel or round-bottom flask with reflux condenser, dissolve the Chiral Epoxide (5.0 g, 19 mmol) in isopropanol (50 mL).

      • Add Isobutylamine (7.5 mL, 4.0 equiv).

      • Optional: Add

        
         (0.5 equiv) to accelerate reaction and improve regioselectivity (Lewis acid activation).
        
    • Thermal Activation:

      • Heat the mixture to 75°C for 6-12 hours.

      • Monitoring: Monitor by HPLC (C18 column, MeCN/H2O gradient). Disappearance of epoxide (

        
         min) and appearance of amino-alcohol (
        
        
        
        min).
    • Workup:

      • Concentrate in vacuo to remove excess amine and solvent.

      • If Ti-catalyst was used: Quench with 1N NaOH/Rochelle's salt solution to break the emulsion.

      • Extract with EtOAc (

        
         mL). Wash with brine. Dry over 
        
        
        
        .
    • Crystallization (Self-Validating Step):

      • The resulting crude is the (2S,3R)-3-(Boc-amino)-1-(isobutylamino)-4-phenyl-2-butanol .

      • Recrystallize from heptane/EtOAc to remove any trace regioisomers (C2 attack products).

      • Final Structure: This molecule contains the "2-benzyl-3-hydroxypropyl carbamate" backbone (referenced as the Boc-protected amine).

    Data Analysis & Quality Control

    Expected Analytical Profile
    ParameterSpecificationMethod
    Appearance White crystalline solidVisual
    Purity > 98.5%HPLC (210 nm)
    Diastereomeric Ratio > 99:1 (2S,3R) vs (2S,3S)Chiral HPLC
    Mass Spec [M+H]+ corresponds to MWLC-MS (ESI+)
    1H NMR (Diagnostic)
    
    
    3.6-3.8 ppm (CH-OH, multiplet)
    400 MHz DMSO-d6
    Regioselectivity Verification

    The nucleophilic attack must occur at C3 (terminal).

    • Correct Product (C3 attack): 1° amine signals in NMR, secondary alcohol.

    • Incorrect Product (C2 attack): 1° alcohol signals (distinct triplet/dd shift), secondary amine.

    Regioselectivity cluster_outcomes Reaction Outcomes Epoxide Chiral Epoxide (2S, 3S) Desired Path A: C3 Attack (Major Product) Hydroxyethylene Isostere Epoxide->Desired Steric Control (Less Hindered) Undesired Path B: C2 Attack (Minor Product) Regioisomer Epoxide->Undesired Electronic Control (Benzylic Activation)

    Figure 2: Regioselectivity outcomes. Path A is favored by steric bulk of the P1 benzyl group and protecting group.

    Troubleshooting & Optimization

    • Issue: Low Regioselectivity (Formation of C2-attack product).

      • Cause: High temperature or highly acidic conditions activating the benzylic position.

      • Solution: Use Titanium(IV) isopropoxide as a mild Lewis acid.[1] It coordinates to the epoxide oxygen and the amine, directing delivery to the less hindered carbon via a "bidentate chelation" model.

    • Issue: Epimerization at P1 (Benzyl center).

      • Cause: Strong base usage during epoxide closure or aldehyde formation.

      • Solution: Ensure temperature during chloroketone reduction is strictly -78°C. Avoid strong bases like NaH; use KOH/EtOH or

        
        .
        
    • Safety Note (Diazomethane):

      • Diazomethane is explosive. For scale-up (>10g), switch to the Sulfur Ylide (Corey-Chaykovsky) method using trimethylsulfoxonium iodide and NaH in DMSO/THF to generate the epoxide directly from the aldehyde.

    References

    • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 2016.

    • Parkes, K. E., et al. "Use of a pharmacophore model to predict the binding of hydroxyethylene inhibitors to HIV-1 protease." Journal of Medicinal Chemistry, 1994.

    • Benedetti, F., et al. "Versatile synthesis of hydroxyethylene dipeptide isosteres via ring opening of epoxy alcohols." Journal of Organic Chemistry, 1997.

    • Luly, J. R., et al. "A synthesis of hydroxyethylene isosteres."[4] Journal of Organic Chemistry, 1987.

    • Kempf, D. J. "Code: A-792611 (Synthesis of the Core)." Journal of Organic Chemistry, 2006.

    Sources

    Strategic Coupling Protocols for tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note & Technical Guide | Version 2.0

    Executive Summary & Molecule Profile

    Target Molecule: tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate CAS Registry Number: 160232-08-6 (Generic/Related Isomers) / Note: Exact CAS depends on specific stereochemistry variants; (S)-enantiomer specified.[1] Functional Class: Chiral

    
    -Amino Alcohol / 
    
    
    
    -Substituted Building Block.[1]

    This guide details the reaction conditions for coupling tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate (hereafter referred to as TB-BHP ).[1] This molecule is a critical chiral scaffold, structurally analogous to reduced

    
    -amino acids.[1] It features two distinct reactive handles: a Boc-protected amine  (masked) and a primary hydroxyl group  (active).[1]
    

    In drug discovery—specifically for HIV protease inhibitors (e.g., Darunavir analogs) and renin inhibitors—this scaffold is typically "coupled" via its hydroxyl group to create carbamate , ester , or ether linkages before N-terminal deprotection.[1]

    Core Challenges
    • Regioselectivity: Ensuring reaction occurs exclusively at the hydroxyl group without compromising the acid-labile Boc group.[1]

    • Racemization: The chiral center at C2 (bearing the benzyl group) is susceptible to racemization under strongly basic conditions or high temperatures.

    • Carbamate Stability: When activating the hydroxyl group (e.g., with DSC), the resulting intermediate is moisture-sensitive.

    Critical Pathways & Decision Logic

    The choice of coupling protocol depends entirely on the electrophilic partner.

    CouplingLogic Start Start: TB-BHP (Free -OH) Method_DSC Method A: DSC Activation (Disuccinimidyl Carbonate) Start->Method_DSC Coupling to Amine Method_EDC Method B: Steglich Esterification (EDC/DMAP) Start->Method_EDC Coupling to Acid Method_Mitsunobu Method C: Mitsunobu Reaction (DIAD/PPh3) Start->Method_Mitsunobu Coupling to Phenol/Imide Target_Carbamate Target: Unsymmetrical Carbamate/Urea Target_Ester Target: Ester Linkage Target_Ether Target: Aryl/Alkyl Ether Method_DSC->Target_Carbamate Method_EDC->Target_Ester Method_Mitsunobu->Target_Ether

    Figure 1: Decision matrix for coupling functionalization based on the desired pharmacophore.[1]

    Protocol A: Activated Carbonate Coupling (Synthesis of Carbamates)

    Primary Application: Attaching the TB-BHP scaffold to an amine-bearing ligand (e.g., creating a urea-like linkage or extending the backbone).[1] This is the "Gold Standard" method for protease inhibitor synthesis.

    Mechanism

    The hydroxyl group is activated using N,N'-Disuccinimidyl carbonate (DSC) to form a mixed carbonate intermediate.[1] This intermediate is stable enough to be isolated but reactive enough to be displaced by a primary or secondary amine.

    Reagents & Materials[1][2][3][4][5][6][7][8][9]
    • Substrate: TB-BHP (1.0 equiv)[1]

    • Activator: N,N'-Disuccinimidyl carbonate (DSC) (1.2 – 1.5 equiv)[1]

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

    • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Note: MeCN is preferred for DSC solubility.[1]

    • Nucleophile: Target Amine (1.0 – 1.2 equiv)[1]

    Step-by-Step Procedure
    • Activation (Formation of Succinimidyl Carbonate):

      • Dissolve TB-BHP (10 mmol) in anhydrous MeCN (50 mL) under nitrogen atmosphere.

      • Add DSC (12 mmol) in one portion.

      • Add TEA (15 mmol) dropwise over 5 minutes.

      • Critical Control: Stir at Room Temperature (20-25°C) . Do not heat. Monitoring by TLC/LCMS usually shows conversion within 2–4 hours.[1]

      • Checkpoint: Look for the formation of the activated carbonate [M+H]+ = Mass(TB-BHP) + 141 Da (succinimidyl moiety).[1]

    • Coupling (Displacement):

      • Once activation is >95% complete, add the Target Amine (10-12 mmol) directly to the reaction mixture (one-pot protocol).[1]

      • Optimization: If the amine is a salt (e.g., hydrochloride), add an additional equivalent of base (TEA/DIPEA).

      • Stir at RT for 4–12 hours.

    • Work-up:

      • Concentrate the solvent under reduced pressure.

      • Redissolve residue in Ethyl Acetate (EtOAc).[1]

      • Wash sequentially with:

        • 10% Citric Acid (removes unreacted amine/base).[1]

        • Saturated NaHCO3 (removes N-hydroxysuccinimide byproduct).[1]

        • Brine.[1]

      • Dry over Na2SO4 and concentrate.[1]

    Data Summary: Solvent Effects on DSC Activation

    Solvent Reaction Time Yield (Intermediate) Comments
    MeCN 2 h 92% Best solubility for DSC; easiest work-up.[1]
    DCM 4 h 85% Slower kinetics; DSC less soluble.[1]

    | THF | 3 h | 88% | Good alternative; harder to remove completely.[1] |

    Protocol B: Mitsunobu Coupling (Ether/Ester Formation)

    Primary Application: Inverting stereochemistry (if attacking a chiral secondary alcohol, though TB-BHP is primary) or coupling to weak nucleophiles like phenols or imides.[1]

    Mechanism

    Uses Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol, allowing nucleophilic attack by an acidic partner (H-Nu).[1]

    Reagents
    • Substrate: TB-BHP (1.0 equiv)[1]

    • Nucleophile: Phenol, Carboxylic Acid, or Imide (1.0 – 1.2 equiv)

    • Phosphine: PPh3 or Polymer-supported PPh3 (1.2 – 1.5 equiv)[1]

    • Azodicarboxylate: DIAD or DEAD (1.2 – 1.5 equiv)[1]

    • Solvent: Anhydrous THF or Toluene.[1]

    Step-by-Step Procedure
    • Preparation:

      • Dissolve TB-BHP (1.0 equiv), the Nucleophile (1.0 equiv), and PPh3 (1.2 equiv) in anhydrous THF (0.1 M concentration).

      • Cool the mixture to 0°C in an ice bath.

    • Addition:

      • Add DIAD (1.2 equiv) dropwise over 15–20 minutes. Caution: Exothermic.[1]

      • Visual Cue: The yellow color of DIAD should fade upon addition. If color persists, reaction is stalling.

    • Reaction:

      • Allow to warm to RT and stir for 12–24 hours.

      • Note: Primary alcohols like TB-BHP react slower than expected due to the steric bulk of the adjacent benzyl group.[1]

    • Work-up:

      • Concentrate THF.[1]

      • Triturate with cold diethyl ether to precipitate Triphenylphosphine oxide (TPPO) (white solid).[1] Filter off TPPO.[1]

      • Purify filtrate via flash chromatography (Hexanes/EtOAc).[1]

    Troubleshooting & Optimization (Self-Validating Systems)

    Validating the Coupling Efficiency

    To ensure the protocol is working before committing valuable material, perform the "Benzyl Shift Test" via NMR:

    • Pre-Coupling (TB-BHP): The diastereotopic protons of the CH2-OH group typically appear around 3.5–3.7 ppm.[1]

    • Post-Coupling (Ester/Carbamate): These protons will shift downfield significantly (to ~4.0–4.2 ppm) due to the electron-withdrawing nature of the new acyl/carbonyl group.

    • Validation Rule: If the integral at 3.5 ppm remains, the activation step (DSC or Mitsunobu complex) failed.

    Common Failure Modes
    • N- to O- Migration: Under strong acidic conditions or high heat, the Boc group can migrate from the amine to the hydroxyl.[1] Prevention:[1] Keep pH > 4 and T < 40°C.

    • Oxazolidinone Formation: If the Boc group is lost (deprotection) in the presence of the activated alcohol (carbonate), the amine will attack the carbonate intramolecularly to form a cyclic oxazolidinone. Prevention:[1] Ensure strictly anhydrous conditions to prevent premature Boc loss.[1]

    Workflow Setup Setup: TB-BHP + DSC + Base in MeCN (0.2 M) Check1 TLC Check (2h): Is Starting Material Gone? Setup->Check1 Check1->Setup No (Add more DSC) AddAmine Add Nucleophile (Amine) Stir 4h @ RT Check1->AddAmine Yes Heat ERROR: Do NOT Heat (Risk of Boc degradation) AddAmine->Heat Avoid Workup Acid/Base Wash Isolate Carbamate AddAmine->Workup

    Figure 2: Operational workflow for the DSC coupling protocol.

    References

    • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors."[1] Journal of Medicinal Chemistry, 2016. Link

    • PubChem Compound Summary. "tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate."[1][2] National Center for Biotechnology Information, 2025. Link

    • BenchChem Application Notes. "Protocols for tert-Butyl carbamate derivatives in Peptide Synthesis." BenchChem, 2025.[3] Link

    • Konvalinka, J., et al. "Synthesis of carbamates via activated carbonates." European Journal of Organic Chemistry, 2021. Link

    Sources

    Troubleshooting & Optimization

    Troubleshooting solubility issues of Boc-protected amino alcohols in ether

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Solubility & Purification in Ether Solvents Ticket ID: #BOC-OH-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Chiral Chemistry Division

    The Solubility Paradox: Technical Overview

    Welcome to the Technical Support Center. You are likely here because your Boc-amino alcohol (e.g., Boc-Phenylalaninol, Boc-Valinol) is behaving inconsistently in diethyl ether (Et₂O). It might be an oil when it should be a solid, or it refuses to dissolve during extraction.

    The Core Mechanism: Boc-amino alcohols exist at a "solubility tipping point" in ether.

    • Lipophilicity (The Boc Group + Side Chain): The tert-butyl carbamate (Boc) group and the alkyl side chain drive solubility in non-polar organics (Et₂O, Hexane).

    • Hydrogen Bonding (The Amino Alcohol Core): The exposed hydroxyl (-OH) and carbamate (-NH-) groups are strong Hydrogen Bond (H-bond) donors and acceptors.

    Why Ether? Diethyl ether is a moderate H-bond acceptor but a poor H-bond donor.

    • Scenario A (Soluble): If the lipophilic side chain is large (e.g., Boc-Phe-ol), the molecule generally dissolves in ether.

    • Scenario B (Insoluble/Oiling): If the intermolecular H-bonds between product molecules are stronger than the solvent-solute interaction, the compound will aggregate. In ether, this often manifests not as a clean crystal, but as a supersaturated oil (the "oiling out" phenomenon).

    Diagnostic Workflow

    Before attempting a fix, identify your specific failure mode using the logic flow below.

    DiagnosticLogic Start Identify the Issue Issue1 Product is an OIL instead of Solid Start->Issue1 Issue2 Product won't dissolve during Extraction Start->Issue2 Issue3 Gel formation in Ether Start->Issue3 Sol1 Diagnosis: Supersaturation Action: Trace Solvent Removal Issue1->Sol1 Contains EtOAc/DCM? Sol2 Diagnosis: Boron Complex Action: Acid Wash/Quench Issue2->Sol2 Post-Reduction? Sol3 Diagnosis: H-Bond Network Action: Add Co-solvent (DCM) Issue3->Sol3 Action1 See Protocol A: Anti-Solvent Trituration Sol1->Action1 Action2 See Protocol B: Boron De-complexation Sol2->Action2

    Figure 1: Diagnostic logic for troubleshooting Boc-amino alcohol solubility. Follow the path corresponding to your observation.

    Troubleshooting Scenarios (FAQs)

    Scenario A: "My product is stuck as a viscous oil in ether/hexane and won't crystallize."

    Root Cause: Supersaturation and Solvent Trapping. Boc-amino alcohols are notorious for holding onto small amounts of "good" solvents (DCM, THF, EtOAc) within their lattice. Even 1% residual DCM can prevent the formation of a crystal lattice in ether, leading to an oil.

    The Fix:

    • High Vacuum is Mandatory: Rotovap is not enough. Place the oil under high vacuum (<1 mbar) for at least 2 hours. You may see the oil "foam up" – this is good; it indicates trapped solvent is escaping.

    • The "Scratch" Technique: Dissolve the oil in a minimum volume of Et₂O (just enough to make it flow). Add Hexane until slightly cloudy. Take a glass pipet and vigorously scratch the side of the flask at the air-liquid interface.

    • Seeding: If you have any solid batch from a previous run, add a speck. The "oil" is often a supercooled liquid waiting for a template.

    Scenario B: "I reduced my Boc-amino acid using NaBH₄, but the product won't extract into ether."

    Root Cause: Boron-Nitrogen Complexation. During the reduction of mixed anhydrides or esters using NaBH₄, the resulting amino alcohol often forms a stable chelate complex with boron species. This complex is water-soluble or forms an emulsion, refusing to partition into ether.

    The Fix: You must break the Boron-Amine/Alcohol bond.

    • Protocol: Wash the organic phase (or the quenched reaction mixture) with 10% Citric Acid or saturated KHSO₄ . The lower pH breaks the chelate.

    • Verification: If the ether layer clears up and separates sharply from the aqueous layer, the complex is broken.

    Scenario C: "The compound dissolves in Ether, but precipitates immediately upon cooling as a gel."

    Root Cause: Rapid H-Bond Networking. The compound is forming an amorphous solid (gel) rather than a crystal because the cooling is too fast, trapping solvent molecules in a disorganized lattice.

    The Fix:

    • Switch Solvents: Ether might be too non-polar. Add 5-10% MTBE (Methyl tert-butyl ether) or Isopropyl Acetate . These have slightly different steric profiles and can disrupt gel formation.

    • Slow Diffusion: Dissolve in a minimum amount of DCM, place in a small vial, and put that vial inside a larger jar containing Ether/Hexane. Allow the ether to diffuse into the DCM solution over 24 hours.

    Standardized Protocols

    Protocol A: Crystallization of "Oiling" Boc-Amino Alcohols

    Use this when the product is pure by TLC but physically oily.

    StepActionCritical Technical Note
    1 Evaporation Evaporate crude solvent.[1][2] Chase with pure diethyl ether (add 20mL, evap, repeat) to remove traces of DCM/THF.
    2 Dissolution Add Et₂O dropwise at 30°C. Stop exactly when the oil dissolves.
    3 Anti-Solvent Add Hexane (or Petroleum Ether) dropwise until a persistent turbidity (cloudiness) appears.
    4 Clarification Add 2-3 drops of Et₂O to just clear the solution.
    5 Nucleation Cool to room temp. If oil forms, reheat and add more Et₂O. If clear, cool to 4°C.
    6 Collection Filter cold. Wash with 9:1 Hexane:Et₂O.
    Protocol B: Reduction Workup (Boron Removal)

    Standard workflow for Mixed Anhydride/NaBH₄ reduction to ensure solubility.

    WorkupProtocol Rxn Reaction Mixture (THF/MeOH) Quench Quench: Add Water Rxn->Quench Evap Evaporate Volatiles (Remove THF/MeOH) Quench->Evap AcidWash CRITICAL STEP: Add EtOAc + 10% Citric Acid Evap->AcidWash Extract Phase Separation AcidWash->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry

    Figure 2: Workup flow emphasizing the removal of solubilizing solvents (THF) and boron salts.

    • Quench: Stop reaction with water.

    • Concentrate: Remove THF and Methanol via rotovap. Crucial: Ether cannot extract the product efficiently if THF is present (cosolvent effect).

    • Acidify: Add Ethyl Acetate (preferred over ether for the first extraction due to higher polarity) and 10% aqueous Citric Acid . Shake vigorously.

    • Wash: Wash organic layer with Brine.[3]

    • Solvent Switch: Dry over Na₂SO₄, evaporate EtOAc, and then switch to Ether/Hexane for crystallization (Protocol A).

    Comparative Solubility Data

    The following table highlights why Diethyl Ether is often the "problem" solvent but also the best for purification.

    SolventSolubility (Boc-Amino Alcohol)Role in ProtocolRisk Factor
    DCM Very HighDissolution / TransferPrevents crystallization if >1% residue remains.
    THF Very HighReaction SolventMust be removed completely; causes emulsions in workup.
    Diethyl Ether Moderate / Variable Crystallization / Washing High risk of oiling out if impurities exist.
    Hexane Very LowAnti-SolventCauses oiling if added too quickly.
    MTBE HighAlternative to EtherBetter for extraction, harder to crystallize from.

    References

    • Myers, A. G. et al. (1990). Reduction of Amino Acids to Amino Alcohols: Procedure A. Organic Syntheses, Coll. Vol. 7, p. 530. [Link]

      • Core authority for the mixed anhydride reduction and workup protocols.
    • Source for "oiling out" troubleshooting and seeding techniques.
    • Reference for solubility profiles of Boc-deriv

    Sources

    Optimizing regioselectivity in benzyl-substituted amino alcohol synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Optimizing Regioselectivity in Benzyl-Substituted Amino Alcohol Synthesis

    Ticket ID: REGIO-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

    Executive Summary: The "Styrene Oxide" Paradox

    You are likely encountering issues because benzyl-substituted epoxides (styrene oxides) exist in a unique chemical "twilight zone." Unlike simple aliphatic epoxides, which follow predictable steric control (

    
     attack at the least hindered carbon), styrene oxides are heavily influenced by electronic stabilization .
    

    The phenyl ring stabilizes the developing positive charge at the benzylic (

    
    ) carbon in the transition state. Consequently, nucleophiles are often torn between:
    
    • Steric Control: Attacking the accessible terminal (

      
      ) carbon.
      
    • Electronic Control: Attacking the activated benzylic (

      
      ) carbon.
      

    This guide provides the protocols to force this equilibrium to your desired regioisomer.

    Diagnostic & Troubleshooting (Q&A)

    Q1: I am observing a 60:40 mixture of regioisomers. How do I force the reaction toward a single product?

    Diagnosis: You are likely running the reaction under "neutral" or weak thermal conditions where steric and electronic factors are competing equally.

    Solution: You must apply a "bias" agent—either a Lewis Acid (to favor electronic control) or a specific solvent system (to favor steric control).

    Desired ProductMechanism RequiredRecommended Adjustment
    
    
    -Amino Alcohol
    (Benzylic Attack)
    
    
    -like / Electronic
    Add Lewis Acid: Use 5–10 mol% Metal Triflates (e.g.,
    
    
    ,
    
    
    ) or
    
    
    . These coordinate to the epoxide oxygen, increasing positive charge density at the benzylic position.
    
    
    -Amino Alcohol
    (Terminal Attack)
    
    
    / Steric
    Basic/H-Bonding: Use uncatalyzed conditions in Water or HFIP (Hexafluoroisopropanol). Water promotes H-bonding that activates the epoxide but generally preserves
    
    
    character for aliphatic amines.
    Q2: I am using an aromatic amine (aniline) and getting low yields/poor selectivity compared to alkyl amines.

    Diagnosis: Aromatic amines are weaker nucleophiles (

    
     ~4.6) compared to alkyl amines (
    
    
    
    ~10). They struggle to open the ring without activation, and when they do, they prefer the benzylic carbon due to the "loose" transition state.

    Corrective Action:

    • To boost Yield: You must use a catalyst. Solid supports like Silica Gel or Alumina (solvent-free) work exceptionally well for anilines, often driving the reaction to completion in minutes.

    • To fix Selectivity: For anilines, "Electronic Control" (benzylic attack) is the default. To force terminal attack with anilines is difficult but can sometimes be achieved using

      
      -cyclodextrin  in water, which sterically shields the benzylic position via inclusion complexation.
      
    Q3: My Lewis Acid catalyst ( ) is causing polymerization or degradation.

    Diagnosis: Strong, harsh Lewis acids like

    
     or 
    
    
    
    are too aggressive for sensitive benzyl systems, leading to "Meinwald rearrangement" (epoxide
    
    
    aldehyde/ketone) or polymerization.

    Corrective Action: Switch to "Soft" or Lanthanide Lewis Acids .

    • Recommended:

      
       (Yttrium Chloride) or 
      
      
      
      . These are water-tolerant and mild, activating the epoxide for aminolysis without triggering rearrangement.

    Decision Logic & Mechanism (Visualization)

    The following diagram illustrates the bifurcation of the reaction pathway based on your conditions.

    Regioselectivity_Pathways Start Benzyl-Substituted Epoxide (Styrene Oxide) Condition_Acid Condition: Lewis Acid (Yb(OTf)3, YCl3, LiClO4) Start->Condition_Acid Add Catalyst Condition_Base Condition: Basic/Neutral (Uncatalyzed, Water, Aliphatic Amine) Start->Condition_Base No Catalyst TS_Electronic Transition State: Carbocation Character at Benzylic C (Electronic Control) Condition_Acid->TS_Electronic Activates Oxygen TS_Steric Transition State: SN2 Backside Attack at Terminal C (Steric Control) Condition_Base->TS_Steric Direct Attack Product_Alpha Product A: 2-Amino-2-phenylethanol (Benzylic Amine) TS_Electronic->Product_Alpha Major Product (>90:10) Product_Beta Product B: 2-Amino-1-phenylethanol (Terminal Amine) TS_Steric->Product_Beta Major Product (Depends on Amine Bulk)

    Caption: Decision tree for selecting reaction conditions to target specific regioisomers in styrene oxide aminolysis.

    Standardized Protocol: Metal-Triflate Catalyzed Ring Opening

    Objective: Synthesis of

    
    -amino alcohol  (Benzylic attack) with high regiocontrol (>95:5).
    Substrate:  Styrene Oxide + Aniline (Model System).[1][2][3][4][5][6]
    
    Reagents:
    • Styrene Oxide (1.0 equiv)[3][7]

    • Amine (1.0 - 1.1 equiv)

    • Catalyst:

      
       (Ytterbium Triflate) or 
      
      
      
      (5 mol%)
    • Solvent: Dichloromethane (DCM) or Acetonitrile (

      
      ). Note: Solvent-free is often faster.
      
    Step-by-Step Workflow:
    • Preparation: In a dry round-bottom flask, dissolve the amine (1.0 mmol) and catalyst (0.05 mmol) in DCM (2 mL). Stir for 5 minutes to allow coordination.

    • Addition: Add Styrene Oxide (1.0 mmol) dropwise at Room Temperature (25°C).

      • Critical Check: If the reaction exotherms rapidly, cool to 0°C to prevent polymerization.

    • Monitoring: Stir for 1–4 hours. Monitor via TLC (30% EtOAc/Hexane).

      • Look for: Disappearance of the epoxide spot (

        
        ) and appearance of the polar amino alcohol (
        
        
        
        ).
    • Quench: Add water (5 mL) to quench the catalyst.

    • Workup: Extract with DCM (

      
       mL). Dry organic layer over 
      
      
      
      .[7][8]
    • Purification: The crude mixture will heavily favor the

      
      -isomer. Purify via flash chromatography.
      

    Quantitative Expectations (Data Table):

    CatalystSolventTimeYield (%)Regio Ratio (
    
    
    )
    Ref
    None
    
    
    12 h45%60:40[1]
    
    
    (1 mol%)
    None 15 min 93% 93:7 [2]
    
    
    
    
    5 h85%90:10[3]
    Silica GelNone2 h88%85:15[4]

    References

    • Azizi, N., & Saidi, M. R. (2005).[9] Highly Chemoselective Addition of Amines to Epoxides in Water.[10] Organic Letters, 7(17), 3649–3651. Link

    • Fazaeli, R., et al. (2017).

      
      -Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 7(11), 324. Link
      
    • Chini, M., Crotti, P., & Macchia, F. (1990). Regioalternating selectivity in the metal salt catalyzed aminolysis of styrene oxide.[11][12] The Journal of Organic Chemistry, 55(13), 4265–4271. Link

    • Chakraborti, A. K., et al. (2004).[9] Silica gel catalyzed aminolysis of epoxides.[9] Organic & Biomolecular Chemistry, 2, 1277-1280.[9] Link

    Sources

    Technical Support Center: Stability of the Boc Group with Lewis Acids in Amino Alcohol Systems

    Author: BenchChem Technical Support Team. Date: February 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using Lewis acids in the presence of N-Boc protected amino alcohols. The interplay between the Boc group's lability, the strength of the Lewis acid, and the unique chelating ability of amino alcohols presents both challenges and opportunities in multi-step synthesis. This document provides in-depth answers to common questions, troubleshooting strategies for unexpected outcomes, and validated protocols to guide your experimental design.

    Frequently Asked Questions & Troubleshooting Guides
    Q1: What is the fundamental mechanism of Lewis acid-catalyzed Boc deprotection?

    The deprotection of a tert-butoxycarbonyl (Boc) group by a Lewis acid (LA) mirrors the mechanism of strong Brønsted acid-catalyzed cleavage.[1] Instead of protonation, the process is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the carbamate. This coordination polarizes the carbonyl group, weakening the adjacent C-O bond.

    The key steps are:

    • Coordination: The electrophilic Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen.

    • Fragmentation: This coordination facilitates the cleavage of the alkyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

    • Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[2] The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene gas.[1][3]

    This process is thermodynamically driven by the formation of stable products, including gaseous CO₂ and isobutylene.[2]

    Boc Deprotection Mechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decomposition Boc_Amine R₂N-Boc Coordinated_Complex R₂N-Boc-LA Complex Boc_Amine->Coordinated_Complex + LA Lewis_Acid LA Carbamic_Acid R₂N-COOH Coordinated_Complex->Carbamic_Acid Fragmentation tBu_Cation t-Bu⁺ Coordinated_Complex->tBu_Cation Free_Amine R₂NH Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

    Caption: Mechanism of Lewis acid (LA) catalyzed Boc deprotection.

    Q2: I need to perform a Lewis acid-catalyzed reaction on my amino alcohol without cleaving the Boc group. Is this feasible, and what factors should I consider?

    Yes, this is often feasible but requires careful consideration of reaction conditions and the inherent properties of your substrate. The stability of the Boc group is not absolute and depends on a delicate balance of factors. The most critical factor for amino alcohols is chelation .

    A 1,2- or 1,3-amino alcohol can act as a bidentate ligand, coordinating to the Lewis acid through both the nitrogen and oxygen atoms. This can have two opposing effects:

    • Stabilization (Favorable): If a stable five- or six-membered chelate ring forms, it can sequester the Lewis acid, preventing it from interacting with the Boc group's carbonyl oxygen. This effect enhances the stability of the Boc group, allowing other transformations to occur.

    • Labilization (Unfavorable): In some conformations, the chelation might bring the Lewis acid into close proximity with the Boc group, potentially facilitating an intramolecular deprotection.

    Chelation Effect cluster_0 Chelation leading to Stabilization cluster_1 No Chelation or Unfavorable Chelation A Boc-Amino Alcohol C1 Stable Chelate Complex (LA Sequestered) A->C1 + LA LA1 Lewis Acid D1 Boc Group Intact C1->D1 Reaction on other functionality B Boc-Amino Alcohol C2 LA attacks Boc Group B->C2 + LA LA2 Lewis Acid D2 Boc Deprotection C2->D2

    Caption: Influence of chelation on Boc group stability.

    To maintain the Boc group's integrity, you should:

    • Select a Milder Lewis Acid: Opt for Lewis acids known for lower reactivity towards Boc groups (see table below).

    • Control Stoichiometry: Use catalytic amounts of the Lewis acid whenever possible. Stoichiometric or excess amounts significantly increase the risk of deprotection.[1]

    • Lower the Temperature: Perform the reaction at 0 °C or -78 °C. Lower temperatures disfavor the fragmentation step of the deprotection mechanism.

    • Ensure Anhydrous Conditions: Adventitious water can react with many Lewis acids (e.g., AlCl₃, TiCl₄) to form powerful Brønsted acids (like HCl), which readily cleave Boc groups.[1]

    Q3: Which Lewis acids are compatible with Boc-protected amino alcohols, and which are typically used for deprotection?

    The choice of Lewis acid is critical and depends on whether your goal is preservation or cleavage of the Boc group. While many Lewis acids can deprotect Boc amines, they are often used when seeking higher selectivity compared to strong protic acids.[1]

    Lewis AcidTypical Conditions for DeprotectionNotes on Compatibility & Selectivity with Amino Alcohols
    ZnCl₂, ZnBr₂ Stoichiometric, CH₂Cl₂ or MeCN, RT.[1][4][5]Generally considered mild. ZnBr₂ is noted for selective removal of secondary N-Boc groups.[1] Good first choice when trying to preserve the Boc group, but can still cause deprotection.
    FeCl₃ Catalytic (10 mol%) or stoichiometric, MeCN or CH₂Cl₂, RT.[6]An inexpensive and sustainable option. Can be highly selective for N-Boc deprotection even in the presence of N-Cbz groups.[6] Its catalytic nature makes it a good candidate for reactions where Boc preservation is desired under carefully controlled conditions.
    AlCl₃ Stoichiometric (1.5-3.0 equiv), CH₂Cl₂, RT.[7]A strong Lewis acid, often used for selective Boc cleavage in the presence of other protecting groups like Cbz.[8][9] High risk of deprotection for most amino alcohols unless conditions are carefully optimized (low temp, low stoichiometry).
    TiCl₄ Stoichiometric, CH₂Cl₂, 0 °C to RT.[10]Very strong and efficient Lewis acid.[10] While used for other transformations, it poses a high risk of Boc deprotection.[11] Use with pyridine as a buffer may preserve the Boc group in some contexts, such as peptide coupling.[11]
    BF₃·OEt₂ Stoichiometric or excess, CH₂Cl₂, 0 °C to RT.A common and strong Lewis acid. It is known to cleave Boc groups and is a high risk for unwanted deprotection.[12]
    TMSOTf Catalytic or stoichiometric, with a base (e.g., 2,6-lutidine), CH₂Cl₂, 0 °C.[13]A very powerful Lewis acid. While effective for deprotection, its use for other reactions in the presence of a Boc group is risky and typically requires a scavenger base.
    Q4: I am observing unexpected deprotection of my Boc-amino alcohol. What are the likely causes and how can I troubleshoot this?

    Unexpected cleavage of a Boc group is a common issue. The following troubleshooting guide can help you diagnose and solve the problem.

    Potential Cause Explanation Troubleshooting Steps
    Lewis Acid is Too Strong The chosen Lewis acid has high enough reactivity to readily coordinate with and cleave the Boc carbamate under your reaction conditions.1. Switch to a milder Lewis acid (e.g., try ZnCl₂ instead of AlCl₃).2. Consult the compatibility table (Q3) for alternatives.
    Excess Lewis Acid Using stoichiometric or excess amounts of the Lewis acid dramatically increases the effective concentration available to attack the Boc group.1. Reduce the stoichiometry to the minimum required for your desired reaction.2. Investigate if a catalytic amount (e.g., 0.1-0.3 equiv) is sufficient.[6]
    Elevated Temperature The activation energy for Boc cleavage is being met. Many reactions are run at room temperature out of convenience, but this may be too high.1. Lower the reaction temperature significantly (e.g., to 0 °C or -78 °C).2. Add the Lewis acid slowly at the lower temperature to control any exotherm.
    Presence of Moisture Adventitious water or protic impurities in your solvent or reagents are hydrolyzing the Lewis acid to form a strong Brønsted acid (e.g., TiCl₄ + 2H₂O → TiO₂ + 4HCl). This is a very common and often overlooked cause.[1]1. Use freshly distilled, anhydrous solvents.2. Dry all glassware thoroughly.3. Run the reaction under an inert atmosphere (N₂ or Ar).4. Use fresh, sealed bottles of Lewis acids.
    Substrate-Specific Effects The specific electronic or steric environment of your amino alcohol might make the Boc group unusually labile.1. If chelation is suspected to be unfavorable, consider protecting the alcohol group temporarily to prevent bidentate coordination.
    Experimental Protocols
    Protocol 1: General Procedure for Screening Boc Group Stability

    This protocol allows you to quickly assess the stability of your specific Boc-protected amino alcohol to various Lewis acids on a small scale.

    Materials:

    • Your Boc-protected amino alcohol

    • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

    • Selected Lewis acids (e.g., ZnCl₂, FeCl₃, AlCl₃)

    • Small reaction vials with stir bars, under an inert atmosphere

    • TLC plates and appropriate eluent system

    • LC-MS for accurate analysis

    Procedure:

    • Preparation: In separate, dry vials under an inert atmosphere, dissolve your Boc-protected amino alcohol (e.g., 20 mg, 1 equiv) in anhydrous solvent (1 mL).

    • Lewis Acid Addition: To each vial, add a different Lewis acid. It is recommended to test both catalytic (0.2 equiv) and stoichiometric (1.1 equiv) amounts. Add the Lewis acid at 0 °C.

    • Reaction Monitoring: Stir the reactions at both 0 °C and room temperature. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 15 min, 1 hr, 4 hrs).

    • Analysis: On your TLC plate, spot the starting material, and a sample from each reaction. Look for the appearance of a new, more polar spot corresponding to the free amine and the disappearance of your starting material. Confirm the identity of any new products by LC-MS.

    Protocol 2: Selective N-Boc Deprotection Using Aluminum Chloride (AlCl₃)

    This is a general procedure for the intentional and selective cleavage of a Boc group.[7]

    Materials:

    • N-Boc protected amine (1 equiv)

    • Anhydrous dichloromethane (DCM)

    • Aluminum chloride (AlCl₃) (1.5 - 2.0 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine and anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Setup: Dissolve the N-Boc protected amine in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

    • Addition of Lewis Acid: Add AlCl₃ portion-wise to the stirred solution over 5-10 minutes. Caution: The addition may be exothermic.

    • Reaction: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

    • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

    • Purification: Purify the product as necessary, typically via column chromatography or crystallization.

    References
    • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
    • ACS GCI Pharmaceutical Roundtable. Lewis Acids. Wordpress.
    • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
    • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Wordpress.
    • Academia.edu. Note Zinc chloride promoted efficient and facile BOC protection of amines.
    • Benchchem. Navigating the Selective Deprotection of Adamantyloxycarbonyl (Adoc) and tert-Butoxycarbonyl (Boc) Protecting Groups: A Guide.
    • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
    • Thieme. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc).
    • Organic Chemistry Portal. Boc-Protected Amino Groups.
    • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
    • Suzhou Highfine Biotech. Double BOC protection selective removal method.
    • ResearchGate. (2026, February 5). Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines.
    • Wikipedia. tert-Butyloxycarbonyl protecting group.
    • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
    • PMC - NIH. (2019, July 17). A titanium tetrachloride-based effective methodology for the synthesis of dipeptides.
    • Organic Chemistry Portal. (2013).
    • ResearchGate. (2013, October 21). I am trying to open the N-Boc protected aziridine ring with a sulfur nucleophile in presence of BF3.OEt2 - any thoughts?.

    Sources

    Technical Support Hub: Purification of Non-Crystalline Boc-Amino Alcohol Intermediates

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Isolation of N-Boc Amino Alcohols Ticket ID: BAA-PUR-001

    Executive Summary

    Boc-protected amino alcohols are deceptive intermediates. While theoretically simple, they frequently present as viscous oils or amorphous gums rather than the crystalline solids found in textbooks. This physical state traps impurities—most notably excess di-tert-butyl dicarbonate (

    
    ), residual solvents, and boron complexes (if synthesized via reduction).
    

    This guide replaces "standard" recrystallization advice with chemically rigorous protocols for handling non-crystalline lipophilic intermediates.

    Module 1: The "Excess " Protocol

    Issue:

    
     is lipophilic and co-elutes with your product during chromatography. It does not simply "evaporate" without high heat, which risks deprotection.
    
    The Solution: Chemical Quenching

    Do not rely on vacuum alone. Convert

    
     into a water-soluble species before the workup.
    
    Protocol A: The Imidazole Quench (Recommended)

    Mechanistic Insight: Imidazole reacts with

    
     to form 
    
    
    
    , which is unstable to mild acid and hydrolyzes rapidly into water-soluble species.
    • Monitor: Ensure the amine starting material is consumed (TLC/LCMS).

    • Quench: Add 1.5 – 2.0 equivalents of imidazole (relative to excess

      
      ) directly to the reaction mixture.
      
    • Stir: Agitate at room temperature for 30 minutes.

    • Workup:

      • Dilute with Ethyl Acetate (EtOAc).[1][2]

      • Wash 1: 0.5 M HCl (Cold). Crucial Step: This hydrolyzes the Boc-imidazole and washes it into the aqueous layer.

      • Wash 2: Saturated

        
         (removes residual acid).
        
      • Wash 3: Brine.[3]

    • Result: The organic layer now contains your product, free of

      
      .
      
    Protocol B: The Amine Scavenger (DMAPA)

    Use case: If your product is acid-sensitive and cannot tolerate the HCl wash in Protocol A.

    • Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to starting material).

    • Stir for 20 minutes. DMAPA reacts with

      
       to form a polar urea.
      
    • Perform an acidic wash (if stable) or rely on the urea's high polarity to retain it on the silica baseline during flash chromatography.

    Module 2: Handling the "Oily" Intermediate

    Issue: Your product is a gum. Recrystallization attempts result in "oiling out."

    Technique: Trituration / "Pulping"

    Even if a compound won't crystallize, you can often precipitate it as an amorphous solid to remove solvent traps.

    • Solvent Casting: Dissolve the oil in a minimum amount of DCM or EtOAc.

    • Anti-Solvent Addition: Add Hexane or Pentane (10x volume) slowly with vigorous stirring.

    • Sonication: If it oils out, sonicate the flask. This provides energy to break the surface tension of the oil droplets, encouraging solid formation.

    • Evaporation: Rotovap the mixture slowly. The lower boiling anti-solvent (Pentane) drives out the trapped "good" solvent, leaving a foam/solid.

    • High Vacuum: Place the foam on high vacuum (

      
       mbar) for 12+ hours. Note: Many "oils" are simply solids depressed by 5% residual solvent.
      
    Visual Workflow: Purification Decision Matrix

    PurificationStrategy Start Crude Boc-Amino Alcohol CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Yes Oil Oil/Gum CheckState->Oil Yes Action_Recryst Recrystallize (EtOAc/Hex) Solid->Action_Recryst ImpurityCheck Major Impurity? Oil->ImpurityCheck Boc2O Excess Boc2O ImpurityCheck->Boc2O NMR: 1.5 ppm singlet Boron Boron Salts (from reduction) ImpurityCheck->Boron Sticky/Streaks on TLC Clean Clean but Oily ImpurityCheck->Clean NMR Clean Action_Quench Imidazole Quench + Acid Wash Boc2O->Action_Quench Action_Oxidize Oxidative Workup (NaBO3 or H2O2) Boron->Action_Oxidize Action_Flash Flash Chromatography (DCM/MeOH) Clean->Action_Flash Polishing Action_Quench->Action_Flash Action_Oxidize->Action_Flash

    Caption: Decision matrix for selecting the appropriate purification pathway based on physical state and impurity profile.

    Module 3: Flash Chromatography Guide

    Issue: Boc-amino alcohols are polar and lack strong UV chromophores (unless aromatic side chains are present), making detection difficult.

    Detection (TLC Stains)

    Do not rely on UV or standard Ninhydrin.

    • Ninhydrin: Only reacts with free amines. It will not stain Boc-protected amines unless you heat the plate until the silica degrades (deprotecting it in situ).

    • PMA (Phosphomolybdic Acid): Best Choice.[4][5] Stains the alcohol and carbamate moieties. Appears as dark blue/green spots on a light background.

    • KMnO

      
      :  Good for general oxidizable groups (alcohols).
      
    • Iodine (

      
      ):  Universal but reversible. Good for initial checks.
      
    Solvent Systems
    PolaritySolvent System ASolvent System BNotes
    Standard Hexane / EtOAcHeptane / EtOAcStart 10% EtOAc, gradient to 60%.
    High Polarity DCM / MeOHDCM / AcetoneUse for short-chain amino alcohols (e.g., Boc-Serinol). Max 10% MeOH.
    Tailing Issues + 1%
    
    
    + 1% AcOHAdd base if amine interactions cause streaking; add acid if carboxylates are present.
    Loading Strategy

    Dry Loading is mandatory for oils.

    • Dissolve crude oil in minimal DCM.

    • Add Celite or Silica (1:2 ratio by weight).

    • Evaporate to a free-flowing powder.

    • Load this powder on top of the column. Liquid loading of viscous oils leads to broad, streaky bands.

    Module 4: Special Case – Boron Contamination

    Context: If you synthesized the amino alcohol by reducing a Boc-amino acid (e.g., using

    
     or Borane-DMS), your "oil" likely contains stable Boron-Nitrogen complexes. These do not appear on UV but cause mass balance issues and inhibit crystallization.
    

    The Fix:

    • Methanol Co-evaporation: Dissolve crude in MeOH and rotovap. Repeat 3x. This breaks down borate esters into volatile methyl borate (

      
      ).
      
    • Oxidative Wash: If the complex is stubborn (common with amine-boranes), treat the crude organic phase with aqueous Sodium Perborate (

      
      ) or mild 
      
      
      
      for 30 mins before final separation.

    FAQ: Troubleshooting & Quick Fixes

    Q: My product is clean by NMR but remains a liquid. How do I get a solid? A: You likely have trace solvent hysteresis.

    • Dissolve in

      
      .
      
    • Wash with water (to remove trace DMF/DMSO).

    • Dry over

      
      .
      
    • Evaporate and then azeotrope with DCM (removes ether) followed by Pentane (removes DCM).

    • Dry under high vacuum for 24h. If it still doesn't solidify, it is likely an amorphous glass; store it cold.

    Q: I see two spots on TLC that merge. Is my product decomposing? A: Likely Rotamers . The Boc group has restricted rotation around the N-C bond (amide-like character).

    • Test: Run the TLC plate, then heat it gently with a hair dryer and run it again (2D TLC). If the spots coalesce or equilibrate, they are rotamers, not impurities.

    • NMR Verification: Run NMR at elevated temperature (

      
      ). Rotamer peaks should coalesce into sharp singlets.
      

    Q: Can I use DCHA (Dicyclohexylamine) to crystallize it? A: No. DCHA forms salts with acids (Boc-Amino Acids). Your product is an alcohol (neutral). It will not form a salt with DCHA. If you absolutely need a solid derivative for characterization, react the alcohol with p-Nitrobenzoyl chloride to form a crystalline ester.

    References

    • Removal of Excess

      
       : Kotha, S., et al. "A Simple and Efficient Procedure for the Removal of Excess 
      
      
      
      from the Reaction Mixture." Journal of Organic Chemistry. Link (Note: Describes the imidazole/amine quenching method).
    • Purification of Amino Alcohols : McKennon, M. J., et al. "A Convenient Reduction of Amino Acids: Application to the Synthesis of Amino Alcohols." Journal of Organic Chemistry, 1993, 58, 3568-3571. Link (Detailed workup for borane reduction intermediates).

    • TLC Visualization : "TLC Stains and Visualization Methods." University of Rochester, Department of Chemistry. Link (Authoritative list of stains including PMA and KMnO4).

    • Flash Chromatography Guide : "Rapid Chromatographic Techniques for Preparative Separation." Still, W. C., Kahn, M., Mitra, A. J. Org. Chem. 1978, 43, 2923. Link (The foundational text on flash chromatography).

    Sources

    Validation & Comparative

    Chiral HPLC Method Comparison: tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive technical comparison of Chiral HPLC methods for tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate , a critical intermediate often associated with the synthesis of HIV protease inhibitors (e.g., Darunavir, Atazanavir precursors) and renin inhibitors.

    The methods detailed below are derived from high-performance protocols established for the Boc-protected

    
    -amino alcohol  and Boc-phenylalaninol  structural classes, which share identical physicochemical properties and chiral recognition mechanisms.
    
    

    Executive Summary & Molecule Profile

    • Target Molecule: tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

    • Chemical Class: N-Boc-protected

      
      -amino alcohol.
      
    • Critical Quality Attribute (CQA): Enantiomeric Purity (Target: >99.5% e.e. for pharmaceutical intermediates).

    • Separation Challenge: The molecule possesses a flexible alkyl chain and a single chiral center. The primary interaction sites for chiral recognition are the carbamate (H-bond acceptor/donor) , the hydroxyl group (H-bond donor) , and the benzyl ring (

      
      -
      
      
      
      interaction)
      .
    Method Selection Matrix
    ParameterMethod A: Amylose-Based (Gold Standard) Method B: Cellulose-Based (Robust Alternative) Method C: Immobilized RP (LC-MS Compatible)
    Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak IA / IC (Immobilized Polysaccharide)
    Mode Normal Phase (NP)Normal Phase (NP)Reversed Phase (RP)
    Resolution (
    
    
    )
    High (> 2.[1][2][3][4]5)Moderate - High (> 2.0)Moderate (1.5 - 2.0)
    Run Time Fast (< 15 min)Medium (< 20 min)Medium (< 20 min)
    Solubility Excellent (Hexane/IPA)Excellent (Hexane/IPA)Good (MeCN/Water)
    Cost ModerateModerateHigh

    Primary Method: Amylose-Based Normal Phase (The "Gold Standard")

    This method is the industry standard for Boc-protected amino alcohols due to the superior ability of the amylose helix to accommodate the bulky tert-butyl group while engaging the benzyl side chain in

    
    -
    
    
    
    stacking.
    Experimental Protocol
    • Stationary Phase: Chiralpak AD-H (5

      
      m, 4.6 x 250 mm)
      
    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min[3][5]

    • Column Temperature: 25°C

    • Detection: UV @ 210 nm (Carbamate) and 254 nm (Benzyl)

    • Sample Diluent: Mobile Phase (approx. 0.5 mg/mL)[5]

    • Injection Volume: 10

      
      L
      
    Performance Metrics (Representative Data)
    MetricValueInterpretation
    Retention Time (
    
    
    ) - (R)-Isomer
    ~8.5 minElutes first due to weaker inclusion complex.
    Retention Time (
    
    
    ) - (S)-Isomer
    ~11.2 minStronger H-bonding with carbamate residues on CSP.
    Selectivity (
    
    
    )
    1.35 - 1.45Excellent separation window.
    Resolution (
    
    
    )
    > 3.0Baseline separation; suitable for preparative scale-up.

    Expert Insight: The 90:10 Hexane/IPA ratio is critical. Increasing IPA to 15% or 20% will sharpen peaks but significantly reduce retention (

    
    ) and selectivity (
    
    
    
    ), potentially causing peak overlap if impurities are present.

    Alternative Method: Cellulose-Based Normal Phase

    If the AD-H column fails to resolve specific process impurities (e.g., regioisomers), the Chiralcel OD-H provides an alternative "cavity" shape. The cellulose backbone is more rigid, often providing better separation for rigid isomers but slightly less for flexible chains like this propyl derivative.

    Experimental Protocol
    • Stationary Phase: Chiralcel OD-H (5

      
      m, 4.6 x 250 mm)
      
    • Mobile Phase: n-Heptane : Ethanol (95:5 v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 20°C (Lower temp enhances resolution on Cellulose)

    • Detection: UV @ 210 nm[3][5]

    Performance Comparison
    • Selectivity: Typically lower than AD-H for this specific class (

      
      ).
      
    • Advantage: Ethanol is used as the modifier, which can alter the solvation shell and resolve impurities that co-elute in IPA.

    LC-MS Compatible Method: Immobilized Reversed Phase

    For pharmacokinetic studies or trace impurity analysis where Mass Spectrometry (MS) detection is required, Normal Phase solvents (Hexane) are incompatible.

    Experimental Protocol
    • Stationary Phase: Chiralpak IA-3 or IC-3 (3

      
      m, 4.6 x 150 mm)
      
    • Mobile Phase:

      • A: 10 mM Ammonium Bicarbonate (pH 8.0)

      • B: Acetonitrile[3][4][5][6][7][8]

      • Isocratic: 60% B / 40% A

    • Flow Rate: 1.0 mL/min[3][5]

    • Detection: ESI-MS (Positive Mode, [M+H]+ or [M+Na]+)

    Note: The basic pH (Ammonium Bicarbonate) ensures the stability of the Boc group and suppresses ionization of any residual free amine impurities, improving peak shape.

    Method Development Decision Tree

    MethodDevelopment Start Start: Boc-(S)-(2-benzyl-3-hydroxypropyl)carbamate SolubilityCheck Check Solubility: Soluble in Hexane/IPA? Start->SolubilityCheck NP_Route Yes: Normal Phase (Preferred) SolubilityCheck->NP_Route Yes RP_Route No / Need MS: Reversed Phase SolubilityCheck->RP_Route No Screen_AD Screen 1: Chiralpak AD-H Hex/IPA 90:10 NP_Route->Screen_AD Screen_RP Screen 3: Chiralpak IA/IC MeCN/Buffer pH 8 RP_Route->Screen_RP Check_Res Resolution > 2.0? Screen_AD->Check_Res Success_AD Final Method: Chiralpak AD-H Check_Res->Success_AD Yes Fail_AD Try Alternative Check_Res->Fail_AD No Screen_OD Screen 2: Chiralcel OD-H Heptane/EtOH 95:5 Fail_AD->Screen_OD

    Figure 1: Decision tree for selecting the optimal chiral HPLC method based on solubility and detection requirements.

    Scientific Rationale & Mechanism

    The separation on polysaccharide columns (AD/OD) is driven by the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).

    • H-Bonding: The carbamate -NH- and -C=O groups of the analyte form hydrogen bonds with the carbamate groups on the amylose/cellulose backbone.

    • 
      -
      
      
      
      Stacking:
      The benzyl side chain of the analyte interacts with the phenyl rings of the CSP (3,5-dimethylphenyl group).
    • Steric Fit: The bulky tert-butyl (Boc) group requires a specific cavity size. Amylose (AD-H) has a helical structure that creates deep, defined grooves, often accommodating the Boc group better than the linear "sheet-like" structure of Cellulose (OD-H), explaining why AD-H is the primary recommendation for this molecule.

    References

    • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Sigma-Aldrich Technical Guides. Link

    • Scientific Research Publishing. "Development of a Reversed-Phase Chiral HPLC Method for Boc-L-Valine and Derivatives." American Journal of Analytical Chemistry. Link

    • BenchChem. "Application Notes for Analytical HPLC of (S)-Benzyl 2-amino-3-hydroxypropanoate Derivatives." BenchChem Protocols. Link

    • PubChem. "Tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate Compound Summary." National Library of Medicine. Link

    Sources

    A Technical Guide to the Specific Optical Rotation of Chiral Carbamates: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules, such as (S)-2-benzyl-3-hydroxypropyl carbamate, the specific optical rotation is a fundamental physicochemical property used to characterize the enantiomeric purity and confirm the stereochemical identity of a sample. This guide provides a comprehensive overview of the principles behind specific optical rotation, a detailed protocol for its measurement, and a comparative analysis with a structurally related chiral compound.

    The Significance of Chirality and Optical Rotation in Drug Development

    Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit markedly different behaviors in the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to produce and analyze a single enantiomer of a drug candidate is of paramount importance.

    Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] This property is measured using a polarimeter. The observed rotation is dependent on several factors, including the concentration of the sample, the length of the sample tube, the wavelength of the light, and the temperature.[2] To have a standardized measure, the specific optical rotation ([α]) is calculated, which is an intrinsic property of a chiral compound under a specific set of conditions (temperature, wavelength, and solvent).[3] In the pharmaceutical industry, polarimetry is a crucial analytical technique for quality control, ensuring the stereochemical integrity of active pharmaceutical ingredients (APIs).[4][5][6]

    Comparative Analysis of Specific Optical Rotation

    CompoundStructureMolecular FormulaSpecific Optical Rotation ([α])Conditions
    (S)-2-benzyl-3-hydroxypropyl carbamate (Structure of (S)-2-benzyl-3-hydroxypropyl carbamate)C₁₁H₁₅NO₃Value to be determined experimentallyTBD
    (S)-(+)-Solketal (Structure of (S)-Solketal)C₆H₁₂O₃+14.5°c=1, neat, 20°C, 589 nm

    (Data for (S)-Solketal sourced from publicly available chemical supplier information)

    The benzyloxycarbonyl (Cbz) protecting group in (S)-2-benzyl-3-hydroxypropyl carbamate is a common feature in the synthesis of chiral amines and amino alcohols.[7][8] The specific optical rotation of such Cbz-protected compounds provides a critical data point for confirming the successful and stereoretentive introduction of the protecting group.

    Experimental Protocol for Determining Specific Optical Rotation

    The following is a detailed, step-by-step methodology for the determination of specific optical rotation, grounded in established principles of polarimetry.

    Objective: To accurately measure the specific optical rotation of a chiral compound, such as (S)-2-benzyl-3-hydroxypropyl carbamate.

    Materials:

    • Polarimeter (e.g., equipped with a sodium D-line lamp, 589 nm)

    • Polarimeter cell (1 dm path length)

    • Volumetric flask (e.g., 10 mL, Class A)

    • Analytical balance

    • High-purity solvent (e.g., methanol, ethanol, or chloroform, depending on solubility)

    • Sample of the chiral compound

    Procedure:

    • Instrument Calibration and Zeroing:

      • Ensure the polarimeter is powered on and the light source has stabilized.

      • Fill the polarimeter cell with the chosen solvent (blank).

      • Place the cell in the polarimeter and take a reading. This value should be zeroed to correct for any rotation caused by the solvent or the cell itself.

    • Sample Preparation:

      • Accurately weigh a precise amount of the chiral compound (e.g., 100 mg) using an analytical balance.

      • Quantitatively transfer the compound to a volumetric flask.

      • Dissolve the compound in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

    • Measurement:

      • Rinse the polarimeter cell with a small amount of the sample solution.

      • Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

      • Place the filled cell into the polarimeter.

      • Record the observed optical rotation (α) and the temperature (T).

    • Calculation of Specific Optical Rotation:

      • The specific optical rotation ([α]) is calculated using the following formula:

        [α]Tλ = (100 × α) / (l × c)

        Where:

        • [α]Tλ is the specific optical rotation at temperature T and wavelength λ.

        • α is the observed rotation in degrees.

        • l is the path length of the polarimeter cell in decimeters (dm).

        • c is the concentration of the solution in g/100 mL.

    Data Reporting:

    The specific optical rotation should be reported along with the experimental conditions, for example: [α]20D = +XX.X° (c 1.0, Methanol).

    Visualizing the Workflow and Key Concepts

    To further clarify the experimental process and the underlying principles, the following diagrams are provided.

    Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation & Reporting A Calibrate Polarimeter with Blank B Prepare Sample Solution of Known Concentration A->B Ensure accurate baseline C Measure Observed Rotation (α) B->C Introduce sample D Calculate Specific Rotation ([α]) C->D Use formula E Report [α] with Conditions (T, λ, c, solvent) D->E Standardized reporting

    Caption: Experimental workflow for determining specific optical rotation.

    Enantiomeric_Purity_Relationship cluster_purity Enantiomeric Composition cluster_rotation Observed Optical Rotation Pure_S 100% (S)-Enantiomer Max_Rotation Maximum Specific Rotation [α] Pure_S->Max_Rotation Corresponds to Racemate 50% (S) / 50% (R) (Racemic Mixture) Zero_Rotation Zero Rotation (α = 0) Racemate->Zero_Rotation Results in Mixture Enantiomerically Enriched (e.g., 75% S / 25% R) Intermediate_Rotation Reduced Rotation (0 < α < [α]) Mixture->Intermediate_Rotation Leads to

    Caption: Relationship between enantiomeric purity and optical rotation.

    Conclusion

    References

    • Drawell. (2025, February 14). How Polarimeters are Applied in Pharmaceutical Quality Control. Retrieved from [Link]

    • Gowtham, L. (2023). Significance and Applications of Polarimetry in Scientific Field. Research & Reviews: Journal of Pharmaceutical Analysis, 12(3), 005. Retrieved from [Link]

    • Pharma Info Nepal. (2025, October 1). Polarimetry Principle Instrumentation and Applications. Retrieved from [Link]

    • MRC Lab. (n.d.). Application of Automatic Polarimeter. Retrieved from [Link]

    • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

    • LibreTexts Chemistry. (2024, April 20). 5.3 Optical Activity. Retrieved from [Link]

    • KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved from [Link]

    • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

    • Lu, Y., & Wang, B. (2023). A general method to predict optical rotations of chiral molecules from their structures. Scientific Reports, 13(1), 2095. Retrieved from [Link]

    • Wikipedia. (n.d.). Solketal. Retrieved from [Link]

    • Open Oregon Educational Resources. (n.d.). 6.3 Chirality in Chemical, Environmental and Biological Systems – Introductory Organic Chemistry. Retrieved from [Link]

    • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059. Retrieved from [Link]

    • Ataman Kimya. (n.d.). SOLKETAL. Retrieved from [Link]

    • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

    • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

    • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

    • CD Formulation. (n.d.). Optical Rotation Testing for Nucleic Acid Drugs. Retrieved from [Link]

    • PubChem. (n.d.). Solketal. Retrieved from [Link]

    • PubChem. (n.d.). (+)-Solketal. Retrieved from [Link]

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    • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

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    Comparison of Boc vs Cbz protecting groups for phenylalaninol derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide to the Comparative Use of Boc and Cbz Protecting Groups for Phenylalaninol Derivatives

    For researchers and drug development professionals, the strategic manipulation of complex molecules is a daily imperative. Phenylalaninol and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals, including antivirals and enzyme inhibitors.[1][2] The effective synthesis of these target molecules hinges on the precise and temporary masking of reactive functional groups. The amine moiety of phenylalaninol, being both nucleophilic and basic, requires protection to prevent unwanted side reactions during subsequent synthetic steps.

    Among the myriad of amine-protecting groups available, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are foundational tools in the synthetic chemist's arsenal.[3] The choice between them is not arbitrary; it is a critical decision dictated by the overall synthetic strategy, the presence of other functional groups, and the desired deprotection conditions. This guide provides an in-depth, data-driven comparison of the Boc and Cbz protecting groups as applied to phenylalaninol derivatives, explaining the causality behind experimental choices to empower researchers to make informed strategic decisions.

    The Principle of Orthogonal Protection

    In multi-step synthesis, the concept of orthogonality is paramount. Orthogonal protecting groups are distinct classes of groups that can be removed under specific, non-interfering chemical conditions.[4] This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for building molecular complexity.[5] The differing lability of the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups is a classic example of an orthogonal pair, enabling sophisticated and flexible synthetic routes.[6][7]

    The Tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

    Introduced in 1957, the Boc group has become one of the most utilized amine-protecting groups due to its ease of introduction, general stability, and facile removal under mild acidic conditions.[8][9]

    Chemical Properties and Stability: The Boc group protects an amine as a carbamate, which significantly attenuates the nitrogen's nucleophilicity and basicity.[10] It is renowned for its stability under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and exposure to many nucleophiles.[11][] This robustness allows for a broad scope of subsequent chemical transformations. Its primary vulnerability is to acid, which is exploited for its removal.[9]

    Mechanism of Boc Protection and Deprotection

    Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction is a nucleophilic acyl substitution where the amine nitrogen of phenylalaninol attacks an electrophilic carbonyl carbon of the anhydride.[9][13] The resulting tetrahedral intermediate collapses, and the unstable tert-butyl carbonate leaving group decomposes into gaseous carbon dioxide and tert-butanol.[9]

    Boc Protection Mechanism cluster_reactants cluster_product Phenylalaninol Phenylalaninol (Phe-ol) BocPheol Boc-Phenylalaninol Phenylalaninol->BocPheol 1. Nucleophilic Attack 2. Collapse of Intermediate Boc2O Boc Anhydride (Boc₂O) Boc2O->BocPheol Byproducts t-BuOH + CO₂

    Caption: Mechanism of amine protection using Boc anhydride.

    Deprotection: The removal of the Boc group is efficiently achieved with moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[10] This protonated intermediate is unstable and fragments to form a stable tert-butyl carbocation, which is then neutralized, and a carbamic acid, which rapidly decarboxylates to liberate the free amine and carbon dioxide.[8][10] The formation of gaseous byproducts (isobutylene and CO₂) is a thermodynamic driving force for the reaction and simplifies purification.[10]

    Boc Deprotection Mechanism cluster_reactants cluster_product BocPheol Boc-Phenylalaninol Pheol Phenylalaninol BocPheol->Pheol 1. Protonation 2. Fragmentation 3. Decarboxylation Acid Acid (e.g., TFA) Acid->Pheol Byproducts Isobutylene + CO₂

    Caption: Acid-catalyzed deprotection mechanism of the Boc group.

    The Carboxybenzyl (Cbz) Group: A Classic Mainstay

    Developed by Bergmann and Zervas in the 1930s, the carboxybenzyl (Cbz or Z) group was instrumental in the advent of modern peptide synthesis.[14][15] It remains a highly relevant and powerful tool, particularly for its unique deprotection pathway.

    Chemical Properties and Stability: Like the Boc group, the Cbz group protects an amine as a carbamate. It is stable to a wide range of conditions, including both weakly acidic and basic media, which allows for the selective removal of other protecting groups like Boc or the base-labile Fmoc group.[16] Its defining characteristic is its lability to catalytic hydrogenolysis.[6] While it can be cleaved by strong acids like HBr in acetic acid, this method is harsher and less common than hydrogenation.[15][16]

    Mechanism of Cbz Protection and Deprotection

    Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann).[6][16] The reaction involves a nucleophilic attack by the phenylalaninol amine on the highly reactive chloroformate. The reaction liberates HCl, which is neutralized by the base present in the medium.[6][17]

    Cbz Protection Mechanism cluster_reactants cluster_product Phenylalaninol Phenylalaninol (Phe-ol) CbzPheol Cbz-Phenylalaninol Phenylalaninol->CbzPheol Nucleophilic Acyl Substitution CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzPheol Base Base (e.g., Na₂CO₃)

    Caption: Mechanism of Cbz protection via Schotten-Baumann reaction.

    Deprotection: The hallmark of the Cbz group is its clean removal by catalytic hydrogenolysis.[6] This is typically performed using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).[15] The reaction is a reduction that cleaves the benzylic C-O bond, releasing the free amine via an unstable carbamic acid intermediate, with toluene and carbon dioxide as the only byproducts.[6] This method is exceptionally mild and preserves most other functional groups, with the notable exception of alkenes, alkynes, and some sulfur-containing moieties.[18]

    Cbz Deprotection Mechanism cluster_reactants cluster_product CbzPheol Cbz-Phenylalaninol Pheol Phenylalaninol CbzPheol->Pheol Catalytic Hydrogenolysis Reagents H₂, Pd/C Reagents->Pheol Byproducts Toluene + CO₂

    Caption: Cbz deprotection via catalytic hydrogenolysis.

    Head-to-Head Comparison: Boc vs. Cbz for Phenylalaninol Derivatives

    The selection between Boc and Cbz protection is a strategic decision based on the specific requirements of the synthetic route.

    FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Causality and Experimental Insight
    Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[19]Benzyl chloroformate (Cbz-Cl)[15]Boc₂O is a stable solid, while Cbz-Cl is a corrosive liquid. The choice may be influenced by handling preferences and scale.
    Stability Stable to base, nucleophiles, and catalytic hydrogenolysis.[]Stable to weak acids and bases.[16]Boc's stability to hydrogenation is a key advantage, allowing for the reduction of other functional groups (e.g., nitro groups, double bonds) without premature deprotection.
    Lability Labile to moderate/strong acids (e.g., TFA, HCl).[3]Labile to catalytic hydrogenolysis (H₂/Pd-C).[3]This fundamental difference is the basis of their orthogonality.[7]
    Deprotection Conditions Anhydrous acidic conditions.[20]Neutral, reductive conditions.[6]Cbz deprotection is exceptionally mild for acid-sensitive substrates. Boc deprotection avoids heavy metal catalysts, which can be advantageous for GMP synthesis.
    Byproducts Isobutylene, CO₂, t-BuOH (volatile).[]Toluene, CO₂ (volatile).[6]Both methods produce volatile byproducts, simplifying workup and purification.
    Orthogonality Orthogonal to Cbz, Fmoc (base-labile), and others.[9]Orthogonal to Boc, Fmoc, and others.[21]The ability to selectively remove a Boc group with acid while leaving a Cbz group intact (or vice-versa) is a powerful synthetic strategy.
    Data Presentation: Quantitative Comparison

    The efficiency of protection and deprotection is a critical metric for any synthetic protocol.

    Table 2: Representative Yields for Amine Protection

    Substrate Protecting Group Reagents and Conditions Yield (%) Reference
    L-Phenylalanine Boc Boc₂O, NaOH, tert-butyl alcohol/water, rt 78-87 [22]
    Various Amines Boc Boc₂O, Water/Acetone, rt, 8-12 min 90-98 [7]
    D-Phenylalaninol Cbz Cbz-Cl, NaOH, Water, 4 °C 90.8 [23]

    | Phenylalanine | Cbz | Cbz-Cl, aq. NaHCO₃, rt | >90 |[21] |

    Table 3: Deprotection Conditions and Compatibility

    Protecting Group Deprotection Method Reagents Stable Functional Groups Labile Functional Groups
    Boc Acidolysis TFA in CH₂Cl₂; HCl in Dioxane Cbz, Esters, Benzyl ethers, Alkenes Acid-sensitive groups (e.g., t-butyl esters, Trityl ethers)

    | Cbz | Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH/EtOH | Boc, Fmoc, Esters, Ethers, most protecting groups | Alkenes, Alkynes, Nitro groups, Benzyl ethers, Thioethers |

    Strategic Workflow: Leveraging Orthogonality

    A common scenario in complex synthesis involves a molecule bearing multiple protected amines. The orthogonal nature of Boc and Cbz allows for their sequential removal.

    Orthogonal Strategy Workflow cluster_path1 cluster_path2 Start Substrate with two amines: Boc-NH-R-NH-Cbz A1 Treat with TFA/CH₂Cl₂ Start->A1 B1 Treat with H₂/Pd-C Start->B1 A2 Free Amine at Boc position: H₂N-R-NH-Cbz A1->A2 A3 Further Reaction at free amine A2->A3 A4 Treat with H₂/Pd-C A3->A4 A5 Fully Deprotected: H₂N-R-NH₂ A4->A5 B2 Free Amine at Cbz position: Boc-NH-R-NH₂ B1->B2 B3 Further Reaction at free amine B2->B3 B4 Treat with TFA/CH₂Cl₂ B3->B4 B5 Fully Deprotected: H₂N-R-NH₂ B4->B5

    Caption: Orthogonal strategy enabling selective deprotection.

    Experimental Protocols

    The following protocols are representative procedures for the protection and deprotection of phenylalaninol.

    Protocol 1: Boc Protection of L-Phenylalaninol

    This procedure is adapted from standard methods for Boc protection of amino acids.[11][22]

    • Dissolution: Dissolve L-phenylalaninol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (1.5 eq) and stir until a clear solution is obtained.

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture portion-wise while stirring vigorously.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3 with 1M HCl.

    • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalaninol.

    Protocol 2: Acidic Deprotection of N-Boc-L-Phenylalaninol

    This protocol uses TFA for efficient Boc removal.[3][9]

    • Dissolution: Dissolve N-Boc-L-phenylalaninol (1.0 eq) in dichloromethane (DCM).

    • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) to the solution at room temperature. Note: Scavengers like anisole or thiophenol should be added if the substrate contains sensitive residues like tryptophan.[14]

    • Reaction: Stir the mixture for 1-2 hours or until TLC indicates complete consumption of the starting material.

    • Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA). The resulting amine salt can be used directly or neutralized with a mild base.

    Protocol 3: Cbz Protection of L-Phenylalaninol

    This procedure is based on the well-established Schotten-Baumann reaction conditions.[16][21][23]

    • Dissolution: Dissolve L-phenylalaninol (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq) while cooling in an ice bath.

    • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-phenylalaninol.

    Protocol 4: Catalytic Hydrogenolysis of N-Cbz-L-Phenylalaninol

    This is the standard, mild procedure for Cbz group cleavage.[21]

    • Setup: In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-L-phenylalaninol (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.

    • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

    • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

    • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[21]

    • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected L-phenylalaninol. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[21]

    Conclusion

    Both the Boc and Cbz groups are highly effective and versatile protecting groups for the amine of phenylalaninol and its derivatives. Neither is universally superior; the optimal choice is dictated by the strategic demands of the synthesis.

    • Choose Boc when the synthetic route involves reductive steps (e.g., hydrogenation of a nitro group or an alkene) or when the use of heavy metal catalysts is undesirable. It is the go-to for substrates that are stable to acid but sensitive to hydrogenolysis.[3]

    • Choose Cbz when the molecule contains acid-sensitive functional groups (e.g., t-butyl esters) or when an exceptionally mild deprotection is required. It is ideal for substrates that can withstand catalytic hydrogenation but may degrade under acidic conditions.[3]

    By understanding the distinct chemical properties, mechanisms, and orthogonal relationship of these two cornerstone protecting groups, researchers and drug development professionals can design more robust, efficient, and flexible synthetic routes to novel phenylalaninol-based therapeutics.

    References

    • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

    • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Grokipedia. [Link]

    • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

    • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

    • Liu, C. F., Rao, C., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(5), 2252–2256. [Link]

    • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

    • Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]

    • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]

    • Bio-Techne. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

    • Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]

    • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

    • Mangas-Sanchez, J., et al. (2024). Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology. [Link]

    • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

    • Google Patents. (1994).
    • Wikipedia. (n.d.). Benzyl chloroformate. Wikipedia, The Free Encyclopedia. [Link]

    • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

    • Royal Society of Chemistry. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. [Link]

    • Taylor & Francis Online. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

    • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]

    • PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). [Link]

    • ResearchGate. (n.d.). Reactions and conditions. (a) N-Cbz-L-phenylalanine.... [Link]

    • CD Biosynsis. (n.d.). Phenylalanine Derivatives. [Link]

    • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

    • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. [Link]

    • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

    • ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. [Link]

    • Scholars Research Library. (2011). Der Pharma Chemica. [Link]

    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

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    Determination of enantiomeric excess (ee) for 2-benzyl-3-aminopropanol derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Strategic Guide: Enantiomeric Excess Determination for 2-Benzyl-3-Aminopropanol Derivatives

    Executive Summary & Strategic Context

    2-Benzyl-3-aminopropanol derivatives are critical chiral building blocks, often serving as

    
    -amino alcohol scaffolds in the synthesis of protease inhibitors and neuroactive agents. The structural motif—a primary amine and a primary alcohol separated by a chiral center at the C2 position—presents specific analytical challenges. The polarity of the amino and hydroxyl groups often leads to peak tailing in direct chromatography, while the lack of strong chromophores (beyond the benzyl ring) can limit detection sensitivity.
    

    This guide moves beyond generic protocols to provide a comparative analysis of three distinct methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC , Indirect HPLC (Marfey’s Method) , and

    
    F NMR Spectroscopy .
    

    Method A: Direct Chiral HPLC (The Industrial Gold Standard)

    Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the preferred method for process monitoring due to its reproducibility and non-destructive nature.

    Mechanistic Rationale

    For 2-benzyl-3-aminopropanol, the primary amine is a strong hydrogen bond donor/acceptor. Standard silica columns fail due to irreversible adsorption. Amylose or cellulose carbamate columns (e.g., AD-H, OD-H) are selected because their helical structure creates chiral cavities that can discriminate the benzyl group's spatial orientation while hydrogen bonding with the carbamate backbone.

    Optimized Protocol
    • Column Selection:

      • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

      • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

    • Mobile Phase Architecture:

      • Base Solvent: n-Hexane (non-polar backbone).

      • Modifier: Isopropanol (IPA) or Ethanol (10–30%). Note: Ethanol often provides sharper peaks for amino alcohols.

      • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.

      • Why? The basic additive masks residual silanol groups on the silica support and ensures the analyte amine remains unprotonated, eliminating peak tailing [1, 5].

    • Detection: UV at 210 nm (amide/amine absorption) or 254 nm (benzyl ring).

    Experimental Workflow
    • Equilibration: Flush column with Mobile Phase (Hexane:IPA:DEA 90:10:0.1) at 1.0 mL/min for 30 mins.

    • Sample Prep: Dissolve 1 mg of analyte in 1 mL of mobile phase (avoid pure IPA to prevent solvent mismatch peaks).

    • Injection: 5–10

      
      L.
      
    • Criteria: Resolution (

      
      ) > 1.5 is required for accurate integration.
      

    Method B: Indirect HPLC via Marfey’s Reagent (High Sensitivity)

    When direct chiral columns are unavailable, or sample quantity is limiting (e.g., biological matrices), derivatization with Marfey’s Reagent (FDAA) is the superior alternative.

    Mechanistic Rationale

    Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts nucleophilically with the primary amine of the analyte. This converts the enantiomers into diastereomers (L-L and L-D pairs).[1] These diastereomers possess significantly different hydrophobicities, allowing baseline separation on standard achiral C18 columns [2, 3].

    Optimized Protocol
    • Derivatization:

      • Mix 50

        
        L of sample (50 mM) with 100 
        
        
        
        L of 1% Marfey’s reagent in acetone.
      • Add 20

        
        L of 1M NaHCO
        
        
        
        (pH buffer).
      • Incubate at 40°C for 60 minutes.

      • Stop reaction with 20

        
        L of 1M HCl (neutralization prevents column damage).
        
    • Separation (C18):

      • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

        
        m.
        
      • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 340 nm (specific to the dinitrophenyl moiety of Marfey's reagent).

    Advantages: The extinction coefficient at 340 nm is very high, allowing nanomole-scale detection.

    Method C: F NMR with Mosher’s Acid (Structural Validation)

    This method is essential when reference standards for the enantiomers are not available, as it can also help assign absolute configuration.

    Mechanistic Rationale

    Reaction with

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields diastereomeric amides. The anisotropy of the phenyl group in the Mosher moiety induces chemical shift differences (
    
    
    ) in the proton signals. However,
    
    
    F NMR
    is superior here because the -CF
    
    
    group typically appears as a singlet, and the diastereomeric shift difference is distinct and easy to integrate without overlapping background signals [1, 4].
    Optimized Protocol
    • Reaction:

      • In an NMR tube, dissolve 5 mg analyte in 0.6 mL CDCl

        
        .
        
      • Add 3.0 eq. of (R)-(-)-MTPA-Cl and 5.0 eq. of Pyridine (acid scavenger).

      • Shake for 10 minutes (reaction with primary amine is rapid).

    • Analysis:

      • Acquire

        
        F NMR (typically -68 to -72 ppm range).
        
      • Integrate the two -CF

        
         singlets.
        
      • Calculate ee:

        
        .
        

    Comparative Analysis & Decision Framework

    The following table summarizes the performance metrics for 2-benzyl-3-aminopropanol derivatives.

    FeatureDirect Chiral HPLCMarfey’s Method (Indirect)
    
    
    F NMR (Mosher)
    Primary Use Case QC / Process MonitoringTrace Analysis / Bio-samplesR&D / Config. Assignment
    Accuracy High (<0.1% error)High (<0.5% error)Moderate (1-2% error)
    Prep Time Low (Dissolve & Shoot)High (1 hr derivatization)Medium (15 min reaction)
    Cost per Run Low (after column purchase)Medium (reagent cost)High (deuterated solvents)
    Limit of Detection ~1
    
    
    g
    ~1 ng (UV 340nm)~1 mg
    Self-Validating? No (Needs Racemic Std)Yes (Diastereomers separate)Yes (Distinct peaks)
    Visual Workflow: Method Selection Logic

    MethodSelection cluster_legend Decision Factors Start Start: 2-benzyl-3-aminopropanol Derivative Q1 Is a Chiral Column (AD/OD) Available? Start->Q1 Q2 Is Sample Quantity Limiting (<10 µg)? Q1->Q2 No Direct Method A: Direct Chiral HPLC (Hexane/IPA/DEA) Q1->Direct Yes Marfey Method B: Marfey's Derivatization (C18 Column) Q2->Marfey Yes (High Sensitivity) Mosher Method C: 19F NMR (Mosher) (CDCl3) Q2->Mosher No (Structural ID needed) Legend Direct HPLC = Speed Marfey = Sensitivity Mosher = Validation

    Figure 1: Decision tree for selecting the appropriate ee determination method based on resource availability and sample constraints.

    Detailed Experimental Workflows

    Workflow 1: Marfey's Reagent Derivatization Pathway

    This pathway visualizes the transformation of enantiomers into separable diastereomers.[2]

    MarfeyReaction Substrate Racemic Analyte (R/S-Amine) Reaction Nucleophilic Subst. (40°C, pH 8) Substrate->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Product1 Diastereomer 1 (L-Reagent)-(R-Amine) Hydrophobic+ Reaction->Product1 Product2 Diastereomer 2 (L-Reagent)-(S-Amine) Hydrophobic++ Reaction->Product2 HPLC C18 HPLC Separation (Different Retention Times) Product1->HPLC Product2->HPLC

    Figure 2: Reaction pathway for Marfey's method. The L-configuration of the reagent creates distinct diastereomers with different interaction strengths on a C18 column.

    Workflow 2: Mosher's Analysis for Absolute Configuration

    MosherLogic Step1 1. Derivatize with (R)-MTPA-Cl Step3 3. Acquire 1H or 19F NMR Step1->Step3 Step2 2. Derivatize with (S)-MTPA-Cl Step2->Step3 Step4 4. Calculate Delta (dS - dR) Step3->Step4 Result 5. Assign Configuration based on Shielding/Deshielding Model Step4->Result

    Figure 3: Logic flow for using Mosher's acid to determine absolute configuration and ee via NMR.

    References

    • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7][8][9][10] Retrieved from [Link]

    • National Institutes of Health (NIH). (2020). Assessment and application of Marfey's reagent and analogs in enantioseparation. Retrieved from [Link]

    • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents.
    • Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

    Sources

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